Veratril

Catalog No.
S1916950
CAS No.
554-34-7
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veratril

CAS Number

554-34-7

Product Name

Veratril

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3

InChI Key

GMPWPTYBCCEVKH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC

The exact mass of the compound Veratril is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Physical Properties

The following table consolidates the fundamental identifying information and physical characteristics of the compound as reported by commercial and academic sources [1] [2] [3].

Property Value / Description
CAS Registry Number 554-34-7 [2] [3] [4]
IUPAC Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [2]
Molecular Formula C₁₈H₁₈O₆ [1] [3]
Molecular Weight 330.33 g/mol [3] [4]
Physical Form Solid [2]
Purity Available at 98% [2]
Storage Sealed in dry, at room temperature [2] [4]

Structural and Crystallographic Data

The molecular and crystal structure was determined experimentally using single-crystal X-ray diffraction [1] [5]. The key parameters are summarized below.

Parameter Experimental Value
Crystal System Orthorhombic [1] [5]
Space Group Fdd2 [1] [5]
Unit Cell Dimensions a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90° [1] [5]
Crystal Packing Stabilized by intermolecular C–H···O contacts in a herringbone arrangement [1] [5]

This crystal structure can be visualized through the following experimental workflow:

G Start Compound Synthesis (C18H18O6) A Crystal Growth (Slow Evaporation) Start->A B Single-Crystal X-ray Diffraction A->B C Data Collection (Stoe & Cie Diffractometer) B->C D Structure Solution (SHELXL97) C->D E Structure Refinement D->E F Crystallographic Data (Orthorhombic Fdd2) E->F

Experimental workflow for determining the crystal structure of TMBZ [1].

Spectroscopic Characterization

The compound was characterized using both experimental spectroscopy and computational methods [1] [5].

Method Experimental Protocol Key Outcomes
FT-IR Spectroscopy Experimental vibrational frequencies were obtained and compared with theoretical calculations [1]. A complete assignment of the fundamental vibrational modes was proposed. The experimental data showed good agreement with the DFT-calculated harmonic frequencies [1].
Computational Analysis (DFT) The molecular geometry and vibrational wavenumbers in the ground state were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase [1] [5]. The DFT-optimized geometric structure was consistent with the experimental X-ray data. The Total Energy Distribution (TED) was used to assign the vibrational fundamentals [1].

The overall relationship between the different characterization techniques and the information they provide is summarized below:

G IR FT-IR Spectroscopy V Vibrational Modes IR->V XRD X-ray Diffraction M Molecular Structure XRD->M C Crystal Packing XRD->C DFT DFT Calculations (B3LYP/6-311++G(d,p)) DFT->M DFT->V

Relationship between characterization techniques and the structural information they provide for TMBZ [1].

Safety and Handling

While a full safety data sheet was not detailed in the search results, the commercial supplier indicates the following hazard information [4]:

  • Signal Word: Warning
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

How to Proceed with Further Research

The search results did not contain information on the biological activity, pharmacological properties, or specific applications in drug development for this compound.

  • For specific bioactivity data, you may need to search specialized pharmacological databases or conduct a broader literature review focusing on "tetramethoxybenzil" or its derivatives.
  • For practical sourcing, the commercial suppliers listed in [2], [3], and [4] can be contacted directly to inquire about availability and request a full safety data sheet (SDS).

References

what is Veratril used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Veratramine in Cancer Research

Veratramine is investigated for its ability to inhibit cancer cell growth, particularly in non-small cell lung cancer (NSCLC), by suppressing the Hedgehog (Hh) signaling pathway [1]. This pathway is crucial for cell proliferation and differentiation and is abnormally active in many cancers [2].

The table below summarizes key experimental findings on veratramine's effects in NSCLC cell lines:

Cell Line Experimental Assay Key Findings Reported Values/Concentrations
A549, NCI-H358, NCI-H1299 (NSCLC cells) [1] Cell Counting Kit-8 (CCK-8) for viability Dose-dependent reduction in cell viability IC50 values ranged from ~5 to 50 μM (depending on cell line and exposure time) [1]
Flow Cytometry (Annexin V/PI staining) Increased apoptosis (programmed cell death) Treatment with 50 μM veratramine for 24 hours [1]
Flow Cytometry (Cell Cycle) Cell cycle arrest Treatment with 50 μM veratramine for 24 hours [1]
Wound Healing Assay Significantly reduced cell migration Treatment with 50 μM veratramine for 24 hours [1]
Soft Agar Colony Formation Suppressed colony formation (indicator of tumorigenic potential) Treatment with 50 μM veratramine for 3 weeks [1]
Western Blot (Immunoblotting) Downregulation of Hedgehog pathway signaling (Gli1) and cell cycle proteins Treatment with 50 μM veratramine [1]

Mechanism of Action: Inhibiting the Hedgehog Pathway

Veratramine exerts its anti-cancer effects primarily by targeting the Hedgehog (Hh) signaling pathway. The diagram below illustrates the mechanism based on current research.

G cluster_normal Normal Hh Signaling cluster_veratramine With Veratramine Hh Hedgehog (Hh) Ligand PTCH Patched (PTCH) Hh->PTCH Binds SMO_norm Smoothened (SMO) PTCH->SMO_norm Inhibits SUFU_norm SuFu (Inhibitor) SMO_norm->SUFU_norm Inactivates GLI_norm Gli Transcription Factor SUFU_norm->GLI_norm Releases TargetGenes_norm Target Gene Expression GLI_norm->TargetGenes_norm Activates SMO_vera Smoothened (SMO) SUFU_vera SuFu (Inhibitor) SMO_vera->SUFU_vera Fails to Inactivate GLI_vera Gli Transcription Factor SUFU_vera->GLI_vera Sequesters & Targets for Degradation TargetGenes_vera Target Gene Expression SUPPRESSED GLI_vera->TargetGenes_vera Veratramine Veratramine Veratramine->SMO_vera Inhibits

In normal cells, Hh pathway activation leads to target gene expression for proliferation. Veratramine inhibits key signal transducer Smoothened (SMO), preventing inactivation of SuFu. SuFu then continuously sequesters Gli transcription factors, leading to their degradation and suppression of pro-growth target genes [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the key methodologies from the literature.

Cell Viability and Proliferation Assay (CCK-8)
  • Purpose: To determine the effect of veratramine on cancer cell viability and calculate IC50 values [1].
  • Procedure:
    • Cell Seeding: Seed NSCLC cells (e.g., A549, H358, H1299) in 96-well plates at a density of 3 × 10³ cells/well and allow to adhere for 24 hours.
    • Treatment: Apply a concentration gradient of veratramine (e.g., 0, 0.1, 1, 2.5, 5, 7.5, 10, 25, 50, 100, 250, 500 µM). Include control wells with vehicle (e.g., ethanol) only.
    • Incubation: Incubate cells for 24 to 72 hours.
    • Detection: Add 10 µL of CCK-8 solution per 100 µL of culture medium to each well. Incubate for 1-4 hours at 37°C.
    • Measurement: Measure the absorbance at 450 nm or 480 nm using a microplate reader. Plot absorbance against veratramine concentration to generate dose-response curves and calculate IC50 using software like GraphPad Prism.
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify veratramine-induced programmed cell death [1].
  • Procedure:
    • Cell Culture and Treatment: Seed NSCLC cells in 6-well plates. After 24 hours, treat with veratramine (e.g., 50 µM) or vehicle control for 24 hours.
    • Cell Harvesting: Harvest cells using trypsin-EDTA, then centrifuge and wash the cell pellets with a cold cell staining buffer.
    • Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to kit manufacturer instructions. Incubate for 15 minutes in the dark.
    • Analysis: Analyze stained cells using a flow cytometer within 1 hour. A minimum of 5 × 10³ events per sample should be recorded. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is determined.

Future Directions and Therapeutic Potential

Veratramine's strong inhibition of the Hh pathway positions it as a promising candidate for targeted cancer therapy, especially for Hh-driven cancers like NSCLC [1]. Research is still in early preclinical stages, focusing on:

  • Mechanism Elucidation: Further detailing its interaction with Hh pathway components.
  • Efficacy and Safety: Testing in more complex animal models is needed to establish both efficacy and a safety profile.
  • Drug Development: Its natural product origin makes it a valuable lead compound for developing more potent and stable synthetic derivatives [2].

References

Veratril synthesis precursor to cyclotriveratrylene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclotriveratrylene (CTV)

Cyclotriveratrylene (CTV) is a macrocyclic compound known for its rigid, bowl-shaped (crown) architecture and C3 symmetry [1] [2]. This structure makes it a valuable host molecule in supramolecular chemistry, with applications ranging from fullerene binding to serving as a precursor for cryptophanes used in Xenon-based MRI techniques [1] [2]. The compound was first synthesized in 1915, but its correct structure was not identified until 1965 [2].

Synthesis of Cyclotriveratrylene

The synthesis of CTV primarily involves the acid-catalyzed trimerization of a veratrole derivative. The table below summarizes the key methods and their features.

Method Key Features Yield References
Classical Acid-Catalyzed Trimerization of veratrole alcohol [2]. Uses strong acids (e.g., H₂SO₄); simple one-step process. Not specified [2]
Acid-Catalyzed Reaction of veratrole and formaldehyde [2]. Similar to phenol-formaldehyde resin chemistry; moderated by methoxy groups. Not specified [2]
Halomethylation of veratrole with halomethyl octyl ether and SnCl₄ [3]. Provides the trimer exclusively and in high yield; requires flash chromatography for purification. High [3]
Green Synthesis in Ionic Liquids or solvent-free grinding [4]. Uses mild conditions; reduces organic solvent waste; ionic liquid medium is recyclable. High [4]

The following diagram illustrates the strategic relationships between these different synthetic approaches:

Advanced Synthetic Manipulations

A significant challenge in CTV chemistry has been the oxidation of its inner methylene bridges to carbonyl groups, as early attempts led to rearranged spirocyclic products instead of the desired triketone [1]. A breakthrough was achieved using a novel CTV analogue and potassium permanganate/manganese dioxide in refluxing pyridine, which successfully yielded the long-elusive triketone compound [1]. Computational studies suggested that ortho-methoxy groups stabilize the transition state, making this oxidation feasible for electron-rich substrates without rearrangement [1].

Properties and Structural Characteristics

CTV is a white solid with a melting point of 234 °C, soluble in common organic solvents [2]. Its most stable conformation is the crown-shaped bowl, which is chiral [2] [5]. The molecule can undergo a ring inversion process (racemization) via a less stable, saddle-shaped conformer, which has been isolated and characterized for some derivatives [5].

Key Applications of CTV

The unique structure of CTV enables several advanced applications:

  • Host-Guest Chemistry: CTV and its derivatives are used to bind fullerenes, anions, and cations [1] [2]. They can form liquid crystals and act as structural units for polymers and gels [2].
  • Cryptophanes: When two CTV units are linked, they form a three-dimensional molecular container called a cryptophane [1] [2]. These are particularly promising for encapsulating Xenon gas, which is being exploited to enhance Magnetic Resonance Imaging (MRI) contrast for diagnostic purposes [1] [5].
  • Chiral Resolution: Chiral CTV derivatives can be resolved into their enantiomers using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, which is crucial for applications in asymmetric synthesis and sensing [5].

Detailed Experimental Protocols

Halomethylation Synthesis of CTV [3]
  • Reaction: 1,2-Dimethoxybenzene is reacted with a halomethyl octyl ether (e.g., chloromethyl or bromomethyl) in the presence of SnCl₄ as a Lewis acid catalyst.
  • Key Advantage: This reaction provides the CTV trimer exclusively in high yield.
  • Purification: While recrystallization from benzene or chloroform yields solvent inclusion complexes, flash chromatography on silica gel is required to obtain pure CTV. The purity can be confirmed by ¹³C NMR, which shows only five signals.
Green Synthesis of CTV in an Ionic Liquid [4]
  • Reaction Medium: Tributylhexylammonium bis(trifluoromethylsulfonyl)amide (N₆₄₄₄ Imide) ionic liquid.
  • Procedure: The veratrole alcohol precursor is cyclized in the ionic liquid medium under mild conditions.
  • Work-up: The pure, crystalline CTV product is obtained in high yields without the need for extensive recrystallization or chromatography.
  • Medium Recycling: The ionic liquid is a non-volatile, recyclable reaction medium, significantly reducing waste.

References

Veratril lignin biodegradation model compound

Author: Smolecule Technical Support Team. Date: February 2026

Veratryl Alcohol in Lignin Biodegradation

Core Functions and Mechanisms

Veratryl alcohol serves multiple key functions in the lignin degradation process:

  • Model Compound: VA serves as a standard, water-soluble substrate for probing the reaction mechanisms of lignin-degrading enzymes like LiP, providing insights into how the enzyme breaks down more complex lignin structures [1] [2].
  • Redox Mediator: VA acts as a redox mediator. It is oxidized by LiP to form a veratryl alcohol radical cation (VA•+), a highly reactive species that can oxidize other lignin structures, including those too large to enter the enzyme's active site [2].
  • Enzyme Protector: VA helps protect LiP from inactivation by high concentrations of hydrogen peroxide (H₂O₂), thereby enhancing the enzyme's operational longevity [3].

The oxidation of veratryl alcohol by lignin peroxidase is a cornerstone reaction. LiP utilizes H₂O₂ to form a highly oxidized intermediate (Compound I), which then oxidizes VA via a single-electron transfer, generating the veratryl alcohol radical cation (VA•+) [4] [2]. This radical cation is a potent, diffusible oxidant that can depolymerize lignin through various pathways.

VA_Mechanism LiP LiP LiP_CI LiP_CI LiP->LiP_CI Oxidation H2O2 H2O2 H2O2->LiP_CI Consumed VA VA VA_Radical VA_Radical VA->VA_Radical Forms Radical Cation LiP_CII LiP_CII VA->LiP_CII Substrate Lignin Lignin VA_Radical->Lignin Diffuses & Attacks Fragments Fragments Lignin->Fragments Depolymerizes LiP_CI->LiP_CII 1e⁻ Oxidation LiP_CII->LiP Returns to Rest

Figure 1: The catalytic cycle of Lignin Peroxidase (LiP) showing the oxidation of Veratryl Alcohol (VA) to its radical cation, which subsequently attacks the lignin polymer.

Experimental Protocols and Key Assays

Lignin Peroxidase (LiP) Activity Assay Using Veratryl Alcohol

The most widely used method for detecting and quantifying LiP activity is based on monitoring the oxidation of veratryl alcohol to veratraldehyde [5].

  • Principle: LiP oxidizes VA to veratraldehyde in the presence of H₂O₂. The reaction progress is tracked by measuring the increase in absorbance at 310 nm due to veratraldehyde formation [5].
  • Procedure:
    • Prepare a reaction mixture containing sodium tartrate buffer (pH 3.0), veratryl alcohol, and a suitably diluted enzyme sample.
    • Initiate the reaction by adding H₂O₂.
    • Immediately measure the increase in absorbance at 310 nm for 1-3 minutes.
    • Calculate enzyme activity using veratraldehyde's molar extinction coefficient (ε₃₁₀ = 9,300 M⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount producing 1 μmol of veratraldehyde per minute [5].
  • Limitations and Alternatives: The veratryl alcohol oxidation assay can be interfered with by other UV-absorbing materials like lignins or aromatics in the media. Azure B dye oxidation assay serves as an alternative method with absorbance measurements in the visible range, offering advantages in complex media [5].
Site-Directed Mutagenesis to Study VA Binding

Computational and experimental approaches, including site-directed mutagenesis, are used to identify key residues involved in VA binding and oxidation near the catalytic Trp171 site of LiP [4].

  • Residue Identification: Molecular dynamics simulations and interaction energy calculations identify residues (e.g., Glu168, Asp165, Glu250, Asp264, Phe267) critical for VA/VA•+ binding [4].
  • Mutant Generation: Target residues are mutated (e.g., E168Q, E250Q), and mutant enzymes are produced [4].
  • Kinetic Analysis: Steady-state kinetic parameters (Km, kcat) of wild-type and mutant LiP on VA are determined and compared. Mutations at Glu168 and Glu250 significantly impact VA binding and turnover [4].

Quantitative Data on Veratryl Alcohol Oxidation

Key Residues in VA Binding and Catalysis

citation:1

Residue Impact of Mutation
Glu168 Crucial for veratryl alcohol binding
Glu250 Crucial for binding; also contributes to enzyme turnover
Asp165 Contributes to binding environment
Asp264 Contributes to binding environment
Phe267 Contributes to binding environment
Lignin Peroxidase Kinetic Parameters

Assay conditions typically use sodium tartrate buffer (pH 3.0) at 25-30°C [5].

Parameter Value / Description
Optimal pH ~3.0 [5]
Molar Extinction Coefficient (ε) of Veratraldehyde 9,300 M⁻¹ cm⁻¹ at 310 nm [5]
Enzyme Activity Unit (U) 1 μmol veratraldehyde produced per minute [5]
H₂O₂ Dependence Required; but high concentrations can inactivate LiP [3]
Bacterial Conversion of Lignin-Related Intermediates

citation:6

Detected Intermediate Potential Significance / Pathway
2,6-Dimethoxyphenol Guaiacol derivative
4-Vinyl guaiacol Derivative of ferulic acid
4-Hydroxybenzoic acid Central intermediate
Benzoic acid Intermediate towards β-ketoadipate
Catechol Ring-cleavage substrate
Succinic acid TCA cycle intermediate

Current Research and Applications

Recent studies highlight the enduring relevance of the veratryl alcohol model in advancing lignin valorization strategies.

  • Bacterial Lignin Degradation: Bacterial systems are increasingly explored for lignin valorization due to faster growth and genetic tractability. Isolates like Klebsiella sp. and Pseudomonas sp. can grow on lignin and its monomers (including veratryl alcohol and guaiacol) under limited oxygen conditions, which is advantageous for industrial processes [6]. Copper (Cu²⁺) can enhance the oxidation of lignin monomers like guaiacol in some bacterial strains, suggesting a role for laccase-like enzymes [6].
  • Enzyme Engineering: Understanding molecular determinants of LiP interaction with VA is essential for rational design of engineered peroxidases with improved properties for industrial applications like lignocellulose biorefining [4].
  • Pathway Elucidation: Identification of specific intermediates (like 4-hydroxybenzoic acid, catechol, and succinic acid) during bacterial growth on lignin suggests operation of the β-ketoadipate pathway for aromatic compound metabolism under limited oxygen conditions [6].

LigninValorization Lignin Lignin Fungi Fungi Lignin->Fungi Degraded by Bacteria Bacteria Lignin->Bacteria Utilized by LiP LiP Fungi->LiP Secretes VA VA LiP->VA Oxidizes VA->Lignin Mediates further degradation of Intermediates Intermediates Bacteria->Intermediates Produces Products Products Intermediates->Products Funneled to

Figure 2: Integrated role of fungi and bacteria in lignin valorization, showing how veratryl alcohol mediates fungal degradation and bacteria funnel breakdown products.

References

Experimental & Computational Methodology for Veratril

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key steps for conducting a vibrational spectroscopy analysis of Veratril (also referred to as TMBZ or 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione), as described in the research by Structural Chemistry [1].

workflow cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling (DFT) Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep ExpData Acquire Experimental Data SamplePrep->ExpData CompModel Develop Computational Model ExpData->CompModel FTIR FT-IR Spectroscopy NMR ¹H NMR Spectroscopy XRay Single-crystal X-ray Diffraction Compare Compare & Assign Spectra CompModel->Compare Geometry Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Harmonic Frequency Calculation TED Total Energy Distribution (TED) Analysis

This compound vibrational spectroscopy analysis workflow

Based on this methodology, here are the detailed protocols for key experiments:

Sample Preparation & Experimental Data Collection
  • Single-crystal X-ray Diffraction: this compound crystals were grown and analyzed using a Stoe & Cie X-ray diffractometer. The compound crystallized in the orthorhombic Fdd2 space group with unit cell parameters a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90°, Z = 8. The structure was solved with SHELXL97 and SHELXS97 programs [1].
  • FT-IR Spectroscopy: The infrared spectrum was acquired to capture the vibrational fingerprints of the molecule. The specific instrument parameters were not detailed in the available abstract, but standard procedures for solid samples (e.g., KBr pellet technique) are implied [1].
  • ¹H NMR Spectroscopy: This was used for structural confirmation, providing data on the hydrogen atomic environment within the molecule [1].
Computational Modeling via Density Functional Theory (DFT)
  • Software: Gaussian 03 software was used for all calculations [1].
  • Method and Basis Set: The geometry of this compound was optimized, and its vibrational frequencies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory [1].
  • Spectral Assignment: A Total Energy Distribution (TED) calculation was performed to complete the assignment of the fundamental vibrational modes. The TED analysis helps determine the contribution of each internal coordinate to the vibrational modes [1].

Key Vibrational Spectroscopy Data

The table below summarizes the structural and computational parameters from the research. Note that a full table of frequency values is not available in the search results.

Analysis Aspect Description / Value Method / Model
Molecular Formula C₁₈H₁₈O₆ Chemical Analysis [1]
Molecular Weight 330.32 g/mol Chemical Analysis [1]
Crystal System Orthorhombic Single-crystal X-ray Diffraction [1]
Space Group Fdd2 Single-crystal X-ray Diffraction [1]
Computational Model DFT (Density Functional Theory) Gaussian 03 [1]
Functional & Basis Set B3LYP/6-311++G(d,p) Geometry Optimization & Frequency Calculation [1]
Spectral Assignment Total Energy Distribution (TED) Complete assignment of fundamentals [1]

Pathways for Further Research

To build upon this foundational information for modern drug development applications, you can take the following steps:

  • Locate the Full Paper: The complete 2008 article, "Structural and vibrational investigation of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (this compound): experimental and theoretical studies," contains the full set of spectral assignments and data tables [1].
  • Explore Related Compounds: The search results indicate that a compound named veratramine, a steroidal alkaloid, shows promise in cancer research by inhibiting the Hedgehog (Hh) signaling pathway [2]. This is a different molecule, but it highlights that veratrum-derived alkaloids are an active area of study.
  • Consult Current Literature: Use databases like PubMed and Sciencedirect to search for newer studies published since 2008 that may have applied more advanced spectroscopic techniques to this compound or similar compounds [3].

References

The Role of X-Ray Crystallography in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

X-ray crystallography is a foundational technique in structural biology and drug discovery. It allows scientists to determine the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding how a drug interacts with its biological target [1] [2].

Key applications in pharmaceuticals include:

  • Structure-Based Drug Design (SBDD): By knowing the precise 3D structure of a protein target, researchers can design drug molecules that fit into its active sites, much like a key fits into a lock [3] [1].
  • Fragment-Based Drug Discovery (FBDD): This involves screening small, low-complexity molecular fragments against a target. X-ray crystallography identifies where these fragments bind, providing starting points for developing more potent inhibitors [4].
  • Understanding Drug Action: Structures of drug-target complexes reveal the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity [2] [5].
  • Optimizing Drug Properties: The technique is used to characterize and design pharmaceutical cocrystals, which can improve physical properties of a drug, such as its solubility and stability [5].

Standard Workflow in Macromolecular X-Ray Crystallography

The process of determining a protein-ligand structure involves several well-defined steps, summarized in the workflow below.

G Protein Purification Protein Purification Crystallization Crystallization Protein Purification->Crystallization Data Collection Data Collection Crystallization->Data Collection Data Processing Data Processing Data Collection->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Model Building & Refinement Model Building & Refinement Phase Determination->Model Building & Refinement Validation & Deposition Validation & Deposition Model Building & Refinement->Validation & Deposition

Workflow for X-ray crystallography structure determination.

Here is a detailed breakdown of each stage and the key experimental protocols:

Protein and Complex Preparation
  • Objective: To obtain a pure, homogeneous, and stable sample of the target protein, often in complex with the drug molecule of interest [4] [6].
  • Detailed Protocol:
    • Cloning and Expression: The gene for the target protein is inserted into a vector (e.g., a baculovirus for insect cell expression) to produce large quantities of the protein [4].
    • Purification: The protein is extracted and purified using techniques like chromatography to achieve homogeneity. The sample is often characterized for stability and monodispersity using dynamic light scattering (DLS) or analytical ultracentrifugation [7].
    • Complex Formation: The purified protein is incubated with the drug molecule (ligand) to form a stable complex before crystallization trials begin.
Crystallization
  • Objective: To induce the purified protein or protein-ligand complex to form a highly ordered, three-dimensional crystal [8] [7].
  • Detailed Protocol:
    • Method: High-throughput screening is performed using robotic systems to test thousands of chemical conditions (varying pH, precipants, salts) via vapor diffusion methods (e.g., sitting drop) [9].
    • Optimization: Initial crystal "hits" are optimized by fine-tuning conditions to produce larger, single crystals diffracting to high resolution.
Data Collection and Processing
  • Objective: To collect X-ray diffraction data from the crystal and process it to extract structure factor amplitudes [8] [6].
  • Detailed Protocol:
    • Data Collection: A single crystal is cryo-cooled (typically to -173 °C with liquid nitrogen) to reduce radiation damage. It is then exposed to a high-intensity X-ray beam at a synchrotron facility. The crystal is rotated to collect a series of diffraction images [9] [8] [6].
    • Data Processing: The diffraction images are processed using software like XDS or CCP4 [7]. This involves:
      • Indexing: Determining the orientation and unit cell parameters of the crystal.
      • Integration: Measuring the intensity of each diffraction spot.
      • Scaling and Merging: Combining data from all images to produce a final dataset for structure determination.
Structure Determination and Refinement
  • Objective: To solve the "phase problem" and build an accurate atomic model of the protein-ligand complex [8] [7].
  • Detailed Protocol:
    • Phase Determination: This can be achieved by:
      • Molecular Replacement (MR): If a similar structure is known, it is used as a search model to phase the new data [7].
      • Experimental Phasing: Using datasets from crystals containing heavy atoms (e.g., from selenomethionine) via methods like SAD or MAD [6].
    • Model Building and Refinement: An initial model is built into the electron density map using software like Coot. The model is then refined against the diffraction data using programs in PHENIX or REFMAC to adjust atomic positions and improve the fit [7]. The drug molecule is built into clear, residual electron density in the binding site.

Data Analysis and Key Formulas

The analysis of crystallographic data relies on several mathematical foundations [8]:

Formula/Concept Application in Crystallography
Bragg's Law: ( nλ = 2d \sinθ ) Relates the X-ray wavelength (λ) and diffraction angle (θ) to the spacing (d) between atomic planes in the crystal.
Structure Factor ((F_{hkl})): ( F_{hkl} = Σ [ f_j e^{-2πi(hx_j + ky_j + lz_j)} ] ) A complex number representing the amplitude and phase of the wave diffracted by the (hkl) set of crystal planes.
Fourier Transform Used to calculate the electron density map from the structure factors, into which the atomic model is built.
R-factors (R & R~free~) Quantitative measures of the agreement between the model and the experimental data, used to monitor refinement quality [7].

How to Locate Specific Compound Data

Since direct data for Veratril is unavailable, here are practical steps you can take:

  • Check Professional Databases: Search the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD) using the compound's systematic chemical name or its known target protein.
  • Review Scientific Literature: Conduct a thorough search on academic platforms like PubMed and Google Scholar for research articles involving "this compound."
  • Consult Patent Filings: Pharmaceutical compounds are often detailed in patent applications, which may include structural information.

References

exploring Veratril supramolecular chemistry applications

Author: Smolecule Technical Support Team. Date: February 2026

Clarification: "Veratril" vs. Veratrum Alkaloids

The compound "this compound" is identified in chemical databases as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, with the molecular formula C₁₈H₁₈O₆ [1] [2]. A 2008 structural study characterized this molecule but did not explore any supramolecular applications [2].

Your interest likely stems from a confusion with steroidal alkaloids found in plants of the Veratrum genus, such as cyclopamine, veratramine, and cycloposine [3] [4] [5]. These are the compounds with significant and well-documented bioactivity in cutting-edge research. The following sections detail the relevant science for these alkaloids.

Mechanisms of Action: The Hedgehog Signaling Pathway

Veratrum alkaloids like cyclopamine and veratramine are potent inhibitors of the Hedgehog (Hh) signaling pathway [3] [4] [5]. This pathway is crucial for cell growth and differentiation during embryonic development, and its abnormal activation is linked to over 20 types of cancer [3].

The diagram below illustrates how these alkaloids inhibit the pathway.

G Hh Hh Ligand (Shh, Ihh, Dhh) PTCH Patched (PTCH) Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibition Released SUFU SuFu/Kif7 Complex SMO->SUFU Inactivates Gli Gli Transcription Factor SUFU->Gli Releases Gene Target Gene Transcription Gli->Gene Activates PTCH_inactive PTCH SMO_inactive SMO (Inactive) PTCH_inactive->SMO_inactive Inhibits SUFU_inactive SuFu/Kif7 SMO_inactive->SUFU_inactive No Effect Gli_inactive Gli (Repressor) SUFU_inactive->Gli_inactive Sequesters Protease Proteasome (Degradation) Gli_inactive->Protease Cleaved & Degraded Alkaloid Veratrum Alkaloid (e.g., Cyclopamine) Alkaloid->SMO Inhibits

Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids. They bind Smoothened (SMO) to prevent downstream gene activation. [3]

Biological Activity & Key Quantitative Data

The following table summarizes the anticancer effects of Veratrum alkaloids, primarily through Hh pathway inhibition.

Alkaloid / Extract Experimental Model Key Findings / Bioactivity Quantitative Measures / IC₅₀
Veratramine [4] Human non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H358, NCI-H1299) ↓ Cell viability, ↑ apoptosis, cell cycle arrest, ↓ cell migration, ↓ Hh signaling (Gli1) IC₅₀: ~50 μM (cell viability after 24h)
Veratramine [5] NIH/3T3 cells (Mouse embryonic fibroblasts) Significant inhibition of the Hedgehog (Hh) signaling pathway N/R
V. californicum Fraction 1 [3] Hh signaling bioassay Most effective fraction in inhibiting Hh signaling; contained veratrosine & cycloposine Increased bioactivity vs. 0.1 μM cyclopamine
Crude V. californicum Extract [3] Hh signaling bioassay Suppressed Hh signaling pathway Baseline activity
Cyclopamine [3] Various human cancer xenograft models (e.g., colon, glioma, pancreatic) Suppressed tumor growth; used as benchmark in studies 0.1 μM used as reference standard

Legend: ↓ = Suppressed/Decreased; ↑ = Induced/Increased; N/R = Not Reported in the provided results.

Detailed Experimental Protocols

Here is a detailed methodology for evaluating the anticancer properties of these alkaloids, based on the cited research.

Protocol for Assessing Anti-Cancer Efficacy of Veratramine In Vitro [4]
  • 1. Cell Culture and Compound Preparation

    • Cell Lines: Use human NSCLC lines (e.g., A549, H358, H1299).
    • Culture Conditions: Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator.
    • Veratramine Preparation: Dissolve veratramine in 100% ethanol as a stock solution. Store at 4°C protected from light. Dilute to the desired working concentrations in culture medium immediately before use. A vehicle control (ethanol) must be included.
  • 2. Cell Viability Assay (CCK-8)

    • Seeding: Seed cells in a 96-well plate at a density of 3 × 10³ cells/well. Allow to adhere for 24 hours.
    • Treatment: Treat cells with a concentration gradient of veratramine (e.g., 0, 0.1, 1, 2.5, 5, 7.5, 10, 25, 50, 100, 250, and 500 μM).
    • Incubation & Measurement: After 24-72 hours of incubation, add 10 µL of CCK-8 solution per 100 µL of medium to each well. Incubate the plate for 1 hour at 37°C.
    • Analysis: Measure the absorbance at 480 nm using a microplate reader. Calculate the IC₅₀ value using statistical software (e.g., GraphPad Prism).
  • 3. Wound Healing / Migration Assay

    • Seeding: Seed lung cancer cells in a 6-well plate to reach 100% confluence.
    • Scratching: Create a uniform scratch wound in the cell monolayer using a sterile 1000-μL pipette tip.
    • Washing & Treatment: Wash twice with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove debris. Add fresh medium containing the test compound (e.g., 50 μM veratramine).
    • Imaging & Quantification: Capture images of the scratch at 0 hours and 24 hours post-treatment using a microscope. Measure the wound closure area using image analysis software (e.g., ImageJ). Calculate the migration rate as: (Initial wound area - Final wound area) / (Initial wound area) × 100%.
  • 4. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

    • Treatment: Seed cells in 6-well plates at 60-70% confluency and treat with 50 μM veratramine for 24 hours.
    • Harvesting: Harvest cells using 0.05% trypsin-EDTA, centrifuge at 1200 rpm for 3 minutes, and wash the pellet three times with a cell staining buffer.
    • Staining:
      • For Apoptosis: Resuspend cells in binding buffer and stain with Annexin V and Propidium Iodide (PI) following kit instructions.
      • For Cell Cycle: Fix cells and stain with a solution containing PI and RNase.
    • Analysis: Analyze at least 5 × 10³ cells per sample using a flow cytometer (e.g., BD Accuri C6).
  • 5. Protein Expression Analysis (Immunoblotting)

    • Protein Extraction: Lyse treated cells in a suitable protein extraction buffer (e.g., Pro-Prep).
    • Gel Electrophoresis: Separate denatured protein samples on a 10% polyacrylamide gel.
    • Transfer & Blocking: Transfer proteins to a nitrocellulose membrane and block with a blocking buffer (e.g., EveryBlot) for 10 minutes at room temperature.
    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Gli1, anti-Shh, anti-β-actin as a loading control) diluted in 5% BSA in TBST.
    • Detection: Incubate with an appropriate secondary antibody and visualize bands using a chemiluminescence detection system.

Research Implications and Future Directions

The suppression of the Hh pathway by Veratrum alkaloids represents a promising therapeutic strategy, especially for cancers like NSCLC and basal cell carcinoma where this pathway is abnormally active [3] [4]. Future research is needed to:

  • Optimize Bioavailability: Address the poor solubility and stability of native alkaloids like cyclopamine [3].
  • Explore Supramolecular Strategies: While not yet applied to these alkaloids, supramolecular chemistry could be leveraged to create host-guest complexes or self-assembled drug delivery systems to improve their pharmacological properties [6].
  • Conduct Preclinical Studies: Further in vivo studies and toxicological profiles are essential steps toward clinical application.

References

Comprehensive Protocol for the Synthesis of Veratril from Vanillin: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratril (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) is a significant organic compound with molecular formula C₁₈H₁₈O₆ and molecular weight of 330.33 g/mol [1]. This diketone derivative possesses structural features that make it valuable for pharmaceutical research and organic synthesis. As a crystalline solid with notable biological activity, including antibacterial properties, efficient synthesis of this compound is essential for drug development applications [1].

The synthesis pathway from vanillin represents a practical approach to obtaining this compound, leveraging vanillin's commercial availability and well-characterized chemistry. These application notes provide detailed protocols for researchers and development professionals, emphasizing reproducibility, safety considerations, and analytical verification methods to ensure consistent results in pharmaceutical research settings.

Chemical Background and Reaction Scheme

The synthesis of this compound from vanillin involves a multi-step transformation where vanillin serves as the foundational precursor. Vanillin (4-hydroxy-3-methoxybenzaldehyde) provides the basic aromatic structure that undergoes methoxy group introduction and subsequent oxidation to form the diketone functionality characteristic of this compound.

The complete synthesis involves two primary chemical transformations: initial O-methylation of the phenolic hydroxyl group followed by oxidative coupling to form the central diketone bridge. The molecular structure of this compound features two 3,4-dimethoxyphenyl rings connected by a ethane-1,2-dione bridge, creating a symmetrical α-diketone with potential for diverse chemical reactivity [1]. The methoxy groups at the 3- and 4-positions of each phenyl ring significantly influence the electronic character of the molecule, enhancing its solubility in organic solvents and potentially modulating its biological activity [1].

The following diagram illustrates the complete synthetic pathway from vanillin to this compound, including the intermediate veratraldehyde:

G Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde Methylation This compound This compound Veratraldehyde->this compound Oxidative Coupling

Figure 1: Synthetic Pathway from Vanillin to this compound

Synthesis Protocols

Preparation of Veratraldehyde from Vanillin
3.1.1. Traditional Methyl Sulfate Method

This established procedure from Organic Syntheses provides high yields of veratraldehyde through O-methylation of vanillin [2].

Materials:

  • Vanillin (high purity, m.p. 81-82°C): 182 g (1.2 moles)
  • Sodium hydroxide (U.S.P. grade): 150 g
  • Methyl sulfate: 345 g (2.7 moles)
  • Distilled water: 450 mL + sufficient for dilution
  • Diethyl ether: for extraction
  • Anhydrous magnesium sulfate: for drying

Procedure:

  • In a 3-L three-necked flask, prepare a mixture of 182 g vanillin and 450 mL boiling water heated on a steam bath.
  • Dissolve 150 g sodium hydroxide in 200-300 mL water and dilute to 750 mL total volume.
  • Add 360 mL of the hot NaOH solution to the vanillin-water mixture in one portion.
  • Fit the flask with a reflux condenser, mechanical stirrer, and 250-mL separatory funnel.
  • Continue heating on steam bath and add 189 g methyl sulfate through the separatory funnel at a rate that maintains gentle ebullition (approximately 1 hour addition time).
  • After complete addition, heat the reaction mixture for 45 minutes additional.
  • Add a second portion of methyl sulfate (39 g) at the same rate.
  • Verify the reaction mixture shows acidic reaction to litmus paper.
  • After 10 minutes heating, render slightly alkaline with approximately 60 mL NaOH solution.
  • Add another 39 g methyl sulfate portion.
  • Repeat the alternate addition of NaOH solution and methyl sulfate twice more (total methyl sulfate: 345 g).
  • Make the reaction mixture strongly alkaline with 150 mL NaOH solution and heat for 20 minutes.
  • Cool rapidly to 25°C with continuous stirring.
  • Extract veratraldehyde with three 300-mL portions of diethyl ether.
  • Combine ether extracts and dry over anhydrous magnesium sulfate.
  • Distill off ether to obtain veratraldehyde as a slightly yellow oil that solidifies.

Yield: 164-173 g (82-87% of theoretical), m.p. 43-44.5°C [2]

Purification: Crude product can be purified by distillation under reduced pressure (153°C/8 mm Hg) to yield pure veratraldehyde (m.p. 46°C) [2].

3.1.2. Alternative Dimethyl Carbonate Method

This greener approach utilizes dimethyl carbonate as a methylating agent, offering environmental and safety advantages [3].

Materials:

  • Vanillin: 1 part by weight
  • Dimethyl carbonate: 2-5 parts by weight
  • Potassium carbonate or sodium carbonate: 0.5-1.5 parts by weight
  • Phase transfer catalyst (tetrabutylammonium bromide/chloride or polyethylene glycol): 0.01-0.1 parts by weight

Procedure:

  • Charge reaction vessel with vanillin, dimethyl carbonate, alkali carbonate, and phase transfer catalyst.
  • Heat mixture to 80-150°C with continuous stirring.
  • Maintain reaction for 2-8 hours until completion confirmed by TLC or HPLC.
  • Cool reaction mixture and separate organic and aqueous phases.
  • Recover veratraldehyde from organic phase through distillation or crystallization.
  • Recycle excess dimethyl carbonate for subsequent batches.

Yield and Advantages: This method achieves high conversion rates with reduced environmental impact, utilizing non-toxic reagents and generating minimal waste [3].

Oxidation of Veratraldehyde to this compound

The subsequent transformation of veratraldehyde to this compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) involves oxidative coupling to form the diketone bridge.

Materials:

  • Veratraldehyde: 1 molar equivalent
  • Oxidation catalyst (Cu(II) salts or potassium dichromate with Lewis acids): 0.1-0.3 equivalents
  • Appropriate solvent (toluene, DMF, or acetic acid)
  • Aqueous workup solutions

Procedure:

  • Dissolve veratraldehyde in suitable solvent in a reaction flask equipped with stirrer and condenser.
  • Add oxidation catalyst to the solution.
  • Heat the reaction mixture to appropriate temperature (varies by oxidant).
  • Monitor reaction progress by TLC or HPLC until veratraldehyde consumption is complete.
  • Cool reaction mixture and isolate product through extraction or filtration.
  • Purify crude this compound through recrystallization or column chromatography.

Characterization: Pure this compound exhibits characteristic spectral properties: ¹H NMR signals for methoxy groups around δ 3.8-4.0 ppm, aromatic protons between δ 6.8-7.8 ppm, and IR carbonyl stretches at approximately 1680 cm⁻¹ [1].

Comparative Analysis of Methods

Table 1: Quantitative Comparison of Veratraldehyde Synthesis Methods

Parameter Methyl Sulfate Method Dimethyl Carbonate Method
Reaction Temperature 80-100°C [4] [2] 80-150°C [3]
Reaction Time 2-4 hours [2] 2-8 hours [3]
Yield 82-87% [2] Comparable high yield [3]
pH Control Critical (8.5-9.5) [4] Less critical [3]
Safety Concerns High (methyl sulfate toxicity) [2] Moderate (higher temperatures) [3]
Environmental Impact Higher (toxic reagents) [2] Lower (greener reagents) [3]
By-products Sodium sulfate, methanol Carbon dioxide, methanol
Purification Ether extraction, distillation Phase separation, crystallization

Table 2: Key Physical Properties of this compound

Property Value/Description
Molecular Formula C₁₈H₁₈O₆ [1]
Molecular Weight 330.33 g/mol [1]
CAS Registry Number 554-34-7 [1]
Appearance Yellow crystalline solid [1]
Solubility Soluble in ethanol, DMSO; freely soluble in chloroform [1]
Structural Features Dual diketone structure with methoxy groups on both phenyl rings [1]
Biological Activity Antibacterial properties; potential pharmaceutical applications [1]

Experimental Workflow and Safety Considerations

The following workflow diagram outlines the complete experimental procedure for the synthesis of this compound from vanillin:

G Start Start Synthesis Vanillin Step1 Methylation Reaction Select Method Start->Step1 Step1a Traditional Method Methyl Sulfate pH 8.5-9.5, 80-90°C Step1->Step1a Route A Step1b Alternative Method Dimethyl Carbonate K2CO3, Phase Transfer Catalyst Step1->Step1b Route B Step2 Isolate Veratraldehyde Extraction/Purification Step1a->Step2 Step1b->Step2 Step3 Oxidative Coupling Catalytic Oxidation Step2->Step3 Step4 Purify this compound Recrystallization/Chromatography Step3->Step4 Step5 Characterize Product NMR, IR, MP Step4->Step5 End This compound Product Yield: 70-90% Step5->End

Figure 2: Complete Experimental Workflow for this compound Synthesis

Critical Safety Notes
  • Methyl sulfate toxicity: Methyl sulfate is highly toxic; conduct reactions in a fume hood with proper personal protective equipment. Have ammonia solution available as a specific antidote [2].
  • Temperature control: Maintain careful temperature control during methylation (80-90°C) to prevent side reactions and ensure optimal yields [4].
  • Alkali handling: Sodium hydroxide solutions require careful handling; use appropriate eye protection and gloves.
  • Waste disposal: Properly dispose of methyl sulfate-containing waste according to institutional safety guidelines.

Analytical Characterization and Quality Control

Structural Verification

This compound's structure can be confirmed through multiple analytical techniques:

  • X-ray Crystallography: this compound crystallizes in the orthorhombic crystal system with space group Fdd2. Unit cell parameters: a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90° [1].
  • NMR Spectroscopy: ¹H NMR displays characteristic signals for methoxy groups and aromatic protons consistent with the symmetric structure [1].
  • IR Spectroscopy: FT-IR shows distinctive carbonyl stretches at approximately 1680 cm⁻¹, typical for α-diketones [1].
Purity Assessment
  • Melting Point: Pure this compound has a defined melting point that can be used as a preliminary purity indicator.
  • Chromatographic Methods: HPLC or TLC can verify absence of starting materials and by-products.
  • Elemental Analysis: Confirm elemental composition matches theoretical values (C, H, O content).

Applications in Drug Development

This compound and its synthetic intermediates show significant potential in pharmaceutical research:

  • Biological Activity: this compound exhibits antibacterial properties against certain bacterial strains, making it a candidate for antibiotic development [1].
  • Structural Motif: The diketone functionality with methoxy-substituted aromatic rings provides a privileged structure for medicinal chemistry optimization.
  • Precursor Value: Veratraldehyde serves as a key intermediate for various pharmaceuticals, including novel nonpeptide antagonists of endothelin I, useful for treating hypertension, myocardial infarction, asthma, and other conditions [5].

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low yield in methylation Incorrect pH control Maintain pH between 8.5-9.5 throughout reaction [4]
Poor product purity Incomplete extraction or drying Use anhydrous MgSO₄; ensure proper extraction technique [2]
Reaction not initiating Temperature too low Pre-heat reagents; ensure reaction maintained at 80-90°C [4]
Color abnormalities Oxidation side products Use inert atmosphere when necessary; control reaction time
Difficulty in crystallization Rapid cooling Allow slow cooling for proper crystal formation [2]

Conclusion

The synthesis of this compound from vanillin represents a robust and well-established route to this pharmaceutically relevant compound. Researchers can select between the traditional methyl sulfate method for high yields or the greener dimethyl carbonate approach based on their specific requirements, available equipment, and safety considerations. Proper execution of these protocols, with attention to critical parameters such as pH, temperature, and purification techniques, will consistently yield high-quality this compound suitable for drug development applications.

References

Comparison of Catalytic Systems for Veratryl Alcohol Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst System Reaction Conditions Conversion Selectivity Key Advantages
Mn-Zn/AC (Bimetallic) [1] 90°C, 15 bar, TBHP solvent, continuous reactor 98% 98% High efficiency, waste-derived support, excellent reusability (95.8% yield after 5 runs)
Ru/Al₂O₃ (Heterogeneous) [2] 160°C, 5 bar air, water solvent, batch reactor ~89% ~89% (at 8 h) Uses molecular oxygen, but prolonged reaction leads to decarbonylated byproduct
Mg-doped Copper Chromite [3] 100°C, atmospheric air, various solvents Data not fully quantified Data not fully quantified Tunable catalyst, heterogeneous, detailed mechanistic study available
Lignin Peroxidase (Enzymatic) [4] Ambient temperature, aqueous buffer, H₂O₂ oxidant Varies with conditions Varies with conditions Biocatalytic, specific, green chemistry approach

The provided search results do not contain specific information on the oxidation of "veratroin" to "veratril". However, they extensively cover the closely related and well-studied reaction of veratryl alcohol (VA) to veratraldehyde (VAld), a process of significant importance in industrial chemistry and biotechnology [1] [4] [2]. The following application notes detail the most effective and contemporary methods for this valuable transformation.


Application Note: Catalytic Oxidation of Veratryl Alcohol to Veratraldehyde

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a high-value chemical used as a flavoring agent, odorant, and pharmaceutical intermediate [1]. The selective oxidation of veratryl alcohol to veratraldehyde is a critical reaction; however, achieving high conversion and selectivity without over-oxidation is challenging. This application note consolidates robust catalytic protocols, including a highly efficient bimetallic system and a green enzymatic method, to serve researchers in drug development and synthetic chemistry.

Experimental Protocols

Protocol 1: High-Efficiency Continuous Oxidation with Mn-Zn/Activated Carbon Catalyst This method uses a bimetallic catalyst on waste-derived activated carbon for superior performance in a continuous process [1].

  • Catalyst Preparation: Activated carbon (AC) support is prepared from used waste surgical masks. The bimetallic catalyst is synthesized via the wet impregnation method. A ratio of 10% Mn and 15% Zn (by metal percentage) is incorporated into the AC support to form the AC-Mn(10%)/Zn(15%) catalyst. The material is characterized by XRD, BET, FT-IR, and TEM [1].
  • Reaction Setup: The oxidation is performed in a continuous-process reactor.
  • Standard Procedure:
    • Load the reactor with 3.2 g of the AC-Mn(10%)/Zn(15%) catalyst.
    • Feed veratryl alcohol and 5 mL of tert-butyl hydroperoxide (TBHP) as both solvent and oxidant.
    • Set the reactor pressure to 15 bar and the temperature to 90°C.
    • Maintain the appropriate weight hourly space velocity (WHSV⁻¹).
    • The system achieves 98% conversion and 98% selectivity to veratraldehyde under these optimal conditions.
  • Reusability: The catalyst can be recovered and reused. It maintains a 95.8% yield even after five reaction cycles, confirming excellent stability [1].

Protocol 2: Enzymatic Oxidation Using Lignin Peroxidase (LiP) This green chemistry approach utilizes a biocatalyst and is typically performed in an aqueous buffer at ambient conditions [4].

  • Enzyme Source: Lignin peroxidase (LiP) isoenzyme H8 from the white-rot fungus Phanerochaete chrysosporium.
  • Molecular Mechanism: The catalytic cycle involves two key steps [4]:
    • The resting enzyme (ferric heme) is oxidized by H₂O₂ to form reactive Compound I.
    • Compound I oxidizes veratryl alcohol (VA) to the veratryl alcohol radical cation (VA•+) via a long-range electron transfer from a surface tryptophan residue (Trp171). This residue is crucial for substrate binding and catalysis.
  • Standard Assay Conditions:
    • Buffer: Tartrate buffer (20 mM, pH 3.0).
    • Substrate: 2 mM veratryl alcohol.
    • Oxidant: 0.4 mM H₂O₂.
    • Temperature: 25-30°C.
  • Critical Parameters: LiP activity is highly sensitive to pH, temperature, and concentrations of H₂O₂ and veratryl alcohol [5]. The presence of key residues like Glu250 and Glu168 is essential for efficient substrate binding and turnover [4].

The following diagram illustrates the workflow for the continuous process and the mechanism of the enzymatic oxidation:

G cluster_continuous Continuous Process (Chemical) cluster_enzymatic Enzymatic Process (LiP) A Prepare Mn-Zn/AC Catalyst (10% Mn, 15% Zn) B Load Continuous Reactor (3.2 g catalyst, 15 bar, 90°C) A->B C Feed Substrates (VA + TBHP solvent) B->C D Collect Product (98% Conversion & Selectivity) C->D E Prepare LiP Enzyme (Phanerochaete chrysosporium) F Set Up Reaction (pH 3.0, 25-30°C, H₂O₂ oxidant) E->F G Initiate Oxidation (e⁻ transfer via Trp171) F->G H Form Product (Veratraldehyde via VA•+) G->H

Troubleshooting and Optimization
  • Catalyst Deactivation: For the Ru/Al₂O₃ system, a decrease in yield over reuse cycles has been observed, possibly due to metal leaching. The Mn-Zn/AC catalyst demonstrates superior reusability [1] [2].
  • Byproduct Formation:
    • Over-oxidation: Veratraldehyde can be further oxidized to veratric acid.
    • Decarbonylation: Under prolonged reaction times, especially with Ru/Al₂O₃, veratraldehyde can decarbonylate to veratrole (1,2-dimethoxybenzene) [2].
    • Ether Formation: When using Ru/Al₂O₃ in methanol solvent, the methyl ether of veratryl alcohol is formed instead of the aldehyde [2].
  • Enzyme Activity: LiP activity is highly dependent on assay conditions. Marked differences in activity occur between pH 2.5-4.0 and temperatures of 23-37°C. Optimize H₂O₂ and veratryl alcohol concentrations for each enzyme preparation [5].
Conclusion

The oxidation of veratryl alcohol to veratraldehyde can be accomplished with high efficiency using modern catalytic methods. The continuous process with the Mn-Zn/AC bimetallic catalyst is recommended for its high conversion, selectivity, and robust reusability [1]. The enzymatic LiP-based method provides a sustainable and specific alternative for applications in green chemistry. Researchers should select the protocol that best aligns with their requirements for scalability, sustainability, and infrastructure.


References

Comprehensive Application Notes: Strategies for Macrocycle Synthesis in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Macrocycles in Drug Discovery

Macrocycles, typically defined as organic compounds comprising a ring of twelve or more atoms, occupy a crucial chemical space between traditional small molecules and large biologics [1]. Their constrained yet flexible conformations allow them to bind to challenging biological targets, such as protein-protein interactions, which are often considered "undruggable" by conventional small molecules [2] [3]. This capability stems from their ability to present key functional groups in a pre-organized manner, leading to higher affinity and selectivity compared to their linear analogues [3] [1].

The strategic importance of macrocycles is underscored by the fact that more than 60 macrocyclic compounds have been approved as drugs by the U.S. FDA, primarily in therapeutic areas like infectious disease, oncology, and as immunosuppressants [1]. However, discovering and synthesizing novel macrocycles remains a complex challenge. These application notes detail cutting-edge, high-throughput synthesis and screening methodologies designed to accelerate the development of new macrocyclic therapeutics.

Library Synthesis Methodologies and Experimental Protocols

Several innovative strategies have been developed to efficiently generate large, diverse libraries of macrocycles. The table below summarizes the core approaches:

Table 1: Key Methodologies for Macrocycle Library Synthesis

Methodology Key Principle Library Scale Cyclization Strategy Key Advantages
Step-wise "Adding and Reacting" [2] [4] Sequential coupling of three building blocks in solution. 3,780 compounds from 15x42x6 blocks. Thiol-to-amine with bis-electrophile linkers. No purification needed between steps; high efficiency.
Build/Couple/Pair (B/C/P) with Greener Chemistry [5] Iterative coupling of carbohydrate-derived blocks followed by cyclization. 13 macrocycles demonstrated. Ring-Closing Metathesis (RCM). Eco-compatible conditions, uses green solvents.
DNA-Encoded Library Technology (DELT) [1] DNA-barcoded synthesis enabling ultra-high-throughput screening. >40 billion compounds. Click chemistry, thioether/disulfide formation. Unparalleled library diversity; incorporates unnatural amino acids.
Protocol 1: Step-wise "Adding and Reacting" Three-Component Synthesis

This solution-phase strategy enables the combinatorial synthesis of large macrocycle libraries without intermediate purification steps [2] [4].

Workflow Overview:

Bromoacetamide Peptide Bromoacetamide Peptide Step 1: Alkylation Step 1: Alkylation Bromoacetamide Peptide->Step 1: Alkylation N-alkylated Intermediate N-alkylated Intermediate Step 1: Alkylation->N-alkylated Intermediate Primary Amine (42 variants) Primary Amine (42 variants) Primary Amine (42 variants)->Step 1: Alkylation Step 2: Deprotection Step 2: Deprotection N-alkylated Intermediate->Step 2: Deprotection Deprotected Intermediate Deprotected Intermediate Step 2: Deprotection->Deprotected Intermediate TCEP in NH₄HCO₃ Buffer TCEP in NH₄HCO₃ Buffer TCEP in NH₄HCO₃ Buffer->Step 2: Deprotection Step 3: Macrocyclization Step 3: Macrocyclization Deprotected Intermediate->Step 3: Macrocyclization Final Macrocycle Product Final Macrocycle Product Step 3: Macrocyclization->Final Macrocycle Product Bis-electrophile Linker (6 variants) Bis-electrophile Linker (6 variants) Bis-electrophile Linker (6 variants)->Step 3: Macrocyclization

Detailed Experimental Procedure:

  • Initial Alkylation Reaction:

    • Materials: Bromoacetamide (BrAc)-functionalized peptide (e.g., BrAc-Gly-Cys(SO3H)-NH2), primary amine (e.g., benzylamine), DMSO, aqueous buffer.
    • Procedure: Combine equal volumes of the BrAc-peptide in H2O (e.g., 10 µL of a 10 mM stock) and a 16-fold molar excess of the primary amine in DMSO (e.g., 80 mM final concentration). Incubate the reaction mixture for 2 hours at 37°C.
    • Validation: Monitor the reaction by RP-HPLC and MS. Under these conditions, peptide alkylation should proceed to near completion without requiring purification [2].
  • Cysteine Side-Chain Deprotection:

    • Materials: TCEP (tris(2-carboxyethyl)phosphine) reducing agent, NH₄HCO₃ buffer (pH 8).
    • Procedure: Directly add a portion of the alkylation reaction mixture (e.g., 2 µL) to 94 µL of 60 mM NH₄HCO₃ buffer (pH 8) containing a 4-fold molar excess of TCEP (e.g., 425 µM final concentration) over the peptide. Incubate for 1 hour at 37°C to remove the sulfonate protecting group from the cysteine side chain [2].
  • Macrocyclization:

    • Materials: Bis-electrophile linker (e.g., 1,3-bis(bromomethyl)pyridine) in DMSO.
    • Procedure: Add the bis-electrophile linker (e.g., 4 µL of a 20 mM stock in DMSO) directly to the 96 µL deprotection reaction mixture. The final concentration of the peptide should be ~100 µM, with an 8-fold molar excess of the cyclization linker.
    • Analysis: The desired macrocyclic product can be formed with an overall yield of up to 86% (determined by analytical HPLC). Characterize the final product using LC-MS [2].
Protocol 2: Eco-Compatible DOS using Carbohydrate Building Blocks

This Diversity-Oriented Synthesis (DOS) approach utilizes sugar-derived building blocks and greener solvents to create macrocycles containing 1,2,3-triazole rings [5].

Workflow Overview:

Sugar Precursors (D-glucose, etc.) Sugar Precursors (D-glucose, etc.) Build Phase Build Phase Sugar Precursors (D-glucose, etc.)->Build Phase Alkyne-Alkene Building Block Alkyne-Alkene Building Block Build Phase->Alkyne-Alkene Building Block Azide-Alkene Building Block Azide-Alkene Building Block Build Phase->Azide-Alkene Building Block Couple Phase (CuAAC) Couple Phase (CuAAC) Alkyne-Alkene Building Block->Couple Phase (CuAAC) Azide-Alkene Building Block->Couple Phase (CuAAC) Linear Triazole-Adduct Linear Triazole-Adduct Couple Phase (CuAAC)->Linear Triazole-Adduct Pair Phase (RCM) Pair Phase (RCM) Linear Triazole-Adduct->Pair Phase (RCM) Sugar-Embedded Macrocycle Sugar-Embedded Macrocycle Pair Phase (RCM)->Sugar-Embedded Macrocycle Grubbs II Catalyst Grubbs II Catalyst Grubbs II Catalyst->Pair Phase (RCM)

Detailed Experimental Procedure:

  • Build Phase - Preparation of Building Blocks:

    • Objective: Synthesize alkyne–alkene and azide–alkene building blocks from carbohydrate precursors like D-glucose, D-xylose, and L-arabinose on a multi-gram scale. Detailed synthesis protocols for these blocks are found in the supporting information of the original publication [5].
  • Couple Phase - Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC):

    • Materials: Alkyne-alkene building block (e.g., 1a), azide-alkene building block (e.g., 2a), Copper(I) Iodide (CuI), water (as a green solvent).
    • Procedure: React the alkyne and azide building blocks using 5 mol % CuI as a catalyst in water at 70°C, in the absence of a base. The reaction can be monitored by ¹H NMR by tracking the disappearance of the terminal alkyne proton signal. This method has been shown to provide excellent conversion with high selectivity for the desired triazole product [5].
  • Pair Phase - Ring-Closing Metathesis (RCM):

    • Materials: Linear CuAAC adduct, Grubbs second-generation catalyst, Ethyl Acetate (as a greener solvent alternative to dichloromethane).
    • Procedure: Perform the cyclization using the Ru-catalyzed metathesis reaction in ethyl acetate. This step pairs the terminal alkene functionalities introduced in the building blocks to form the macrocyclic ring under environmentally friendlier conditions [5].

Library Screening and Hit Validation

After synthesizing a macrocycle library, the crude reaction mixtures can be screened directly against biological targets.

Case Study: Screening a 3780-Member Library against Thrombin

  • Screening Protocol: A library generated via the step-wise "adding and reacting" method was screened against human thrombin using a fluorogenic protease substrate. The macrocycles were tested in their crude form at a final concentration of approximately 13 µM (assuming 100% synthesis yield) [2].
  • Hit Identification: The primary screen identified macrocycles containing D-β-homoproline and cyclized with linker 2 as the most potent inhibitors. The best hit, macrocycle 58, was synthesized and purified off-line for detailed validation.
  • Validation Data:
    • Potency (Ki): 4.2 ± 0.8 nM, which was 14-fold more potent than the parental compound [2].
    • Synergistic Effect: Surprisingly, individual modifications (D-β-homoproline or furfurylamine) alone resulted in weaker inhibitors. Their combination within the same macrocyclic scaffold led to a synergistic boost in activity, a finding that would have been missed without combinatorial screening [2].
    • Structural Analysis: X-ray crystallography of the macrocycle-thrombin complex (PDB: 6T7H) revealed a unique binding mode, explaining the synergistic effect and underscoring the value of combinatorial library approaches [2].

Conclusion

The synthesis and screening methodologies detailed in these application notes provide robust frameworks for discovering novel macrocyclic therapeutics. The step-wise solution-phase and the eco-compatible DOS approaches enable the rapid generation of diverse libraries, while DEL technology offers access to an unprecedented chemical space. The successful identification of a potent thrombin inhibitor demonstrates that combinatorial screening of macrocyclic libraries is a powerful strategy for identifying high-affinity ligands with novel synergistic interactions, providing a promising avenue for targeting challenging diseases.

References

Application Notes and Protocols for Using Veratryl Alcohol in Lignin Peroxidase Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratryl alcohol (VA) is a secondary metabolite secreted by many white-rot fungi, most notably Phanerochaete chrysosporium, and plays a crucial role in lignin biodegradation studies. As a natural substrate for lignin peroxidase (LiP), VA serves multiple potential functions in enzymatic lignin degradation systems, including acting as a redox mediator, enhancing enzyme stability, and facilitating the oxidation of recalcitrant non-phenolic lignin structures. The mechanism involves LiP oxidizing VA to its cation radical (VA•+), which may subsequently act as a diffusible oxidant capable of attacking inaccessible lignin regions within the plant cell wall. This application note provides detailed methodologies for investigating VA transformation by LiP and its applications in lignin degradation research [1] [2].

Application Notes: Key Functions and Experimental Findings

Proposed Roles of Veratryl Alcohol in LiP Systems

Veratryl alcohol serves several important functions in lignin peroxidase-catalyzed systems:

  • Redox Mediation: VA may act as a redox mediator between the bulky enzyme and complex lignin structures. The enzyme-generated VA cation radical (VA•+) potentially diffuses into lignified cell walls that are inaccessible to the enzyme itself, thereby extending the oxidative range of LiP [1].
  • Enzyme Stabilization: VA has been shown to enhance peroxidase stability against thermal and pH inactivation. Studies with horseradish peroxidase isoenzymes demonstrate that VA effectively reduces decay constants, with one study reporting a 3.9-fold improvement in stability at 35°C [3].
  • Substrate Oxidation Enhancement: VA stimulates LiP-catalyzed oxidation of various substrates, including polymeric dyes and synthetic lignins. This enhancement may occur through either bound or diffusible radical mechanisms [1].
Quantitative Data on Veratryl Alcohol Transformation

Table 1: Kinetic Parameters of Veratryl Alcohol Oxidation by Various Peroxidases

Enzyme Source pH Optimum Temperature Range Stability Enhancement Primary Product Reference
P. chrysosporium LiP 3.0-4.5 28-50°C Significant Veratraldehyde [1] [2]
HRP pool (HRP-VI) 5.8 35-45°C 3.9-fold (at 35°C) Veratraldehyde [3]
HRP-IX (basic isoenzyme) 5.8 35-45°C Moderate Veratraldehyde [3]

Table 2: Interaction Energies and Kinetic Parameters for LiP Mutants with VA

LiP Variant Interaction Energy with VA (kcal/mol) Km for VA (μM) kcat (s⁻¹) Key Residues Identified
Wild-type (H8) -12.5 ± 0.9 80 ± 10 15.2 ± 0.8 Glu168, Glu250, Asp165
E168A -8.2 ± 0.7 450 ± 30 14.5 ± 0.5 Glu168 (binding)
E250A -9.1 ± 0.5 320 ± 20 5.8 ± 0.3 Glu250 (binding/catalysis)
D165A -10.8 ± 0.6 125 ± 15 14.0 ± 0.6 Asp165
Critical Residues for VA Binding and Oxidation

Computational and experimental studies have identified key residues in P. chrysosporium LiP isoenzyme H8 that are crucial for VA interaction:

  • Glu168 and Glu250: These residues are essential for VA binding, with Glu250 also contributing significantly to catalytic turnover [2] [4] [5].
  • Asp165 and Asp264: These residues participate in stabilizing the VA cation radical through electrostatic interactions in the acidic environment near the catalytic tryptophan (Trp171) [2].
  • Catalytic Trp171: Serves as the oxidation site where VA is converted to its cation radical, with spin density delocalization facilitated by surrounding acidic residues [2] [4].

Experimental Protocols

Protocol 1: LiP-Catalyzed VA Oxidation Assay

Purpose: To measure LiP activity through VA oxidation to veratraldehyde.

Materials:

  • Lignin peroxidase (purified from P. chrysosporium or recombinant)
  • Veratryl alcohol (100 mM stock in buffer)
  • Hydrogen peroxide (H₂O₂, 10 mM stock)
  • Sodium tartrate buffer (20 mM, pH 3.0)
  • Spectrophotometer or HPLC system

Procedure:

  • Prepare reaction mixture containing 100 mM sodium tartrate buffer (pH 3.0), 2 mM VA, and 0.1-0.5 μM LiP in a total volume of 1 mL.
  • Pre-incubate the mixture at 30°C for 2 minutes.
  • Initiate reaction by adding H₂O₂ to a final concentration of 0.1 mM.
  • Monitor veratraldehyde formation at 310 nm (ε = 9,300 M⁻¹cm⁻¹) for 1-2 minutes.
  • Calculate enzyme activity using the initial linear rate of product formation.

Notes:

  • Maintain H₂O₂ concentration below 0.2 mM to prevent enzyme inactivation.
  • For kinetic parameter determination, vary VA concentration from 0.1 to 2.0 mM.
  • The reaction can also be monitored by HPLC with UV detection at 260 nm [1] [3].
Protocol 2: Diffusible Oxidant Assessment Using Porous Beads

Purpose: To evaluate whether VA•+ acts as a diffusible oxidant using immobilized dye in porous beads.

Materials:

  • Polyacrylamide beads (6 kDa porosity)
  • BODIPY 581/591 fluorescent sensor dye
  • Lignin peroxidase (LPA isozyme from P. chrysosporium)
  • Veratryl alcohol (2 mM stock)
  • Hydrogen peroxide (0.1 mM stock)
  • Confocal fluorescence microscope

Procedure:

  • Covalently attach BODIPY 581/591 throughout polyacrylamide beads via amide linkages.
  • Equilibrate dye-functionalized beads in sodium tartrate buffer (pH 3.0).
  • Incubate beads with complete reaction system: 0.5 μM LiP, 2 mM VA, and 0.1 mM H₂O₂.
  • Include controls lacking either VA, LiP, or H₂O₂.
  • Incubate at 30°C with gentle agitation for 30-60 minutes.
  • Wash beads and analyze using confocal fluorescence microscopy (excitation 581 nm, emission 591 nm).
  • Quantify oxidation depth by measuring the transition from red (reduced) to green (oxidized) fluorescence through bead cross-sections.

Interpretation:

  • Shallow oxidation limited to bead surfaces suggests VA•+ is not released as a diffusible oxidant.
  • Deep, uniform bead oxidation indicates generation of diffusible oxidating species [1].
Protocol 3: Site-Directed Mutagenesis to Study VA Interaction

Purpose: To identify critical residues involved in VA binding and oxidation.

Materials:

  • LiP H8 gene template
  • Mutagenic primers targeting Glu168, Glu250, Asp165, Asp264, and Phe267
  • Site-directed mutagenesis kit
  • Heterologous expression system (e.g., E. coli or yeast)
  • Purification reagents (chromatography columns)

Procedure:

  • Design mutagenic primers to introduce point mutations at target residues.
  • Perform site-directed mutagenesis following manufacturer's protocol.
  • Verify mutations by DNA sequencing.
  • Express wild-type and mutant LiP variants in suitable expression system.
  • Purify recombinant proteins using affinity chromatography.
  • Determine kinetic parameters (Km, kcat) for VA oxidation as in Protocol 1.
  • Calculate interaction energies between VA/VA•+ and LiP variants using semiempirical quantum mechanical (SQM) methods.
  • Perform QM/MM calculations to analyze spin density delocalization during VA oxidation.

Notes:

  • Glu168 and Glu250 mutations typically show the most significant effects on VA binding and catalysis [2] [4].
  • Kinetic analysis should include multiple substrates to assess mutation specificity [5].

Mechanisms and Pathways

The following diagram illustrates the current understanding of VA oxidation by LiP and the potential mechanisms of lignin degradation:

LiP_VA_Mechanism cluster_oxidation LiP Catalytic Cycle cluster_mechanisms Proposed Lignin Oxidation Mechanisms LiP_native LiP (Native) LiP_compI Compound I LiP_native->LiP_compI H₂O₂ LiP_compII Compound II LiP_compI->LiP_compII 1e⁻ Oxidation from VA LiP_compII->LiP_native 1e⁻ Oxidation from VA VA Veratryl Alcohol (VA) VA_radical VA•+ Cation Radical VA->VA_radical Electron Transfer Valdehyde Veratraldehyde VA_radical->Valdehyde Non-enzymatic Reaction Bound_mechanism Bound Mediator Mechanism VA_radical->Bound_mechanism Enzyme-Bound Diffusible_mechanism Diffusible Oxidant Mechanism VA_radical->Diffusible_mechanism Potentially Released Lignin_oxidized Oxidized Lignin (Fragmented) Bound_mechanism->Lignin_oxidized Direct Oxidation at Enzyme Surface Diffusible_mechanism->Lignin_oxidized Radical Diffusion into Cell Wall Lignin Lignin Polymer

Diagram 1: Mechanisms of Veratryl Alcohol Oxidation by Lignin Peroxidase and Proposed Pathways for Lignin Degradation. This diagram illustrates the catalytic cycle of LiP and the two proposed mechanisms for lignin oxidation. The bound mediator mechanism involves VA•+ remaining enzyme-associated and facilitating electron transfer from lignin, while the diffusible oxidant mechanism proposes release of VA•+ into solution to oxidize inaccessible lignin regions. Current evidence suggests the bound mechanism predominates, as experimental systems show limited diffusion of oxidizing capacity into porous matrices [1].

Troubleshooting and Technical Considerations

  • Enzyme Inactivation: At low pH and elevated temperatures, LiP may rapidly inactivate. Include VA in pre-incubation mixtures to enhance stability, and avoid excessive H₂O₂ concentrations [3].
  • Limited Diffusible Radical Formation: If bead oxidation assays show only surface oxidation, this may indicate limited VA•+ release rather than experimental failure. This result aligns with recent findings that LiP releases insignificant quantities of free VA•+ [1].
  • Non-Linear Kinetics: When measuring VA oxidation kinetics, non-linear plots may indicate enzyme inactivation. Use short reaction times and low enzyme concentrations to obtain initial linear rates.
  • Mutant Enzyme Expression: Some LiP mutants may express poorly or aggregate in heterologous systems. Optimize expression conditions and include fusion tags to improve solubility.

Conclusion

Veratryl alcohol remains an essential component in lignin peroxidase studies, serving both as a substrate and potential redox mediator. The protocols outlined herein enable researchers to investigate VA transformation kinetics, assess its role as a diffusible oxidant, and identify critical enzyme residues through mutagenesis approaches. Recent evidence suggesting limited release of VA•+ as a diffusible oxidant indicates the need for further investigation into alternative mechanisms of lignin degradation and the potential role of other low-molecular-weight oxidants in white-rot fungi. These application notes provide a foundation for standardized approaches in studying this ecologically and industrially significant enzymatic system.

References

Comprehensive HPLC Application Notes for the Analysis of Trans-Resveratrol in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trans-resveratrol (3, 4',5-trihydroxystilbene) is a naturally occurring phytochemical found in various foods including grapes, peanuts, and wine, possessing a broad range of pharmacological properties including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities [1]. The compound exists as trans and cis isomers, with the trans isomer being the primary form found in fruits and plants, though some isomerization to the cis form can occur during fermentation processes [1]. Accurate quantification of trans-resveratrol in biological matrices presents analytical challenges due to its potential for photochemical isomerization and the lack of sensitive detection methods in earlier research [1].

This application note provides a detailed, validated HPLC method for the determination of trans-resveratrol in human plasma using liquid-liquid extraction, developed in accordance with International Conference on Harmonisation (ICH) guidelines [1]. The method offers significant advantages in terms of sensitivity, precision, and efficiency compared to previously reported approaches, making it suitable for routine monitoring in laboratory settings [1].

Experimental Methodology

Materials and Reagents
  • Reference standards: trans-Resveratrol (purity >99%) and caffeine (internal standard, purity >99%)
  • Solvents: Methanol, acetonitrile, orthophosphoric acid (HPLC grade)
  • Water purification: Milli-Q water purification system
  • Biological matrix: Human plasma separated from heparinized blood by centrifugation at 10,000 rpm for 10 minutes
  • Special precautions: All procedures involving trans-resveratrol were performed in dim light to prevent photochemical isomerization to the cis form [1]
Instrumentation and Chromatographic Conditions

Table 1: HPLC Instrumentation Parameters

Component Specification
HPLC System Shimadzu Class VP series
Pumps Two LC-10ATVP pumps
Detector SPD-10AVP variable wavelength programmable UV-vis detector
Data Station Shimadzu Class VP version 6.12 SP2
Analytical Column Phenomenex C18 (250 mm × 4.6 mm, 5 μm)
Guard Column Phenomenex C18 (4 mm × 3 mm, 5 μm)

Table 2: Chromatographic Conditions

Parameter Specification
Mobile Phase Methanol:phosphate buffer (pH 6.8) (63:37%, v/v)
Buffer Preparation 0.5% (v/v) orthophosphoric acid solution in Milli-Q water, pH adjusted to 6.8
Flow Rate 1.0 mL/min
Detection Wavelength 306 nm
Injection Volume 50 μL
Temperature Ambient
Run Time 10 minutes
Sample Preparation Protocol
2.3.1 Standard Solution Preparation
  • Stock solutions: Prepare individual stock solutions of trans-resveratrol and caffeine (IS) at 1 mg/mL concentration in mobile phase
  • Storage conditions: Store at approximately 4°C, protected from light; use within seven days
  • Working solutions: Prepare by appropriate dilution with mobile phase [1]
2.3.2 Plasma Sample Extraction
  • Sample aliquoting: Transfer 100 μL of drug-free plasma to extraction tube
  • Spiking: Add 50 μL of trans-resveratrol solution and 20 μL of caffeine IS solution (final IS concentration 2.0 μg/mL)
  • Protein precipitation: Add 200 μL of acetonitrile as precipitating agent
  • Mixing: Vortex-mix for 1 minute
  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes using cold centrifuge
  • Sample collection: Transfer 100 μL of organic layer to HPLC vials for analysis [1]

The complete sample preparation workflow is illustrated below:

G Start Start Sample Preparation Plasma Aliquot 100 μL plasma Start->Plasma Spike Spike with: • 50 μL trans-resveratrol • 20 μL caffeine IS Plasma->Spike Precipitate Add 200 μL acetonitrile Spike->Precipitate Vortex Vortex mix for 1 min Precipitate->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min (4°C) Vortex->Centrifuge Collect Collect 100 μL organic layer Centrifuge->Collect Inject Inject 50 μL into HPLC Collect->Inject

Calibration Standards
  • Concentration range: 0.010 to 6.4 μg/mL of trans-resveratrol in plasma
  • Calibration curve: Constructed by plotting peak area ratio of trans-resveratrol to IS against nominal concentration
  • Linear regression: Correlation coefficient (R²) greater than 0.9998 [1]

Method Validation

The method was comprehensively validated according to ICH guidelines [Q2(R1)] with the following results [1] [2]:

System Suitability Parameters

Table 3: System Suitability Results

Parameter Trans-Resveratrol Caffeine (IS) Acceptance Criteria
Retention Time (min) 3.94 7.86 -
Theoretical Plates >2000 >2000 >2000
Tailing Factor <2 <2 ≤2
Resolution - - >1.5 between peaks
Validation Parameters and Results

Table 4: Method Validation Summary

Parameter Result Acceptance Criteria
Linearity Range 0.010-6.4 μg/mL -
Regression Coefficient (R²) >0.9998 ≥0.999
LOD 0.006 μg/mL -
LOQ 0.008 μg/mL -
Intra-day Precision (% RSD) 0.46-1.02% ≤2%
Inter-day Precision (% RSD) 0.63-2.12% ≤2%
Accuracy Within ±15% of nominal values Within ±15%
Extraction Recovery Excellent and reproducible Consistent and high
Stability Stable for 15 days at -20°C No significant degradation
Specificity and Selectivity

The method demonstrated excellent specificity with no interference from plasma components at the retention times of trans-resveratrol (3.94 min) and caffeine IS (7.86 min) [1]. The chromatographic resolution between analytes was sufficient for accurate quantification.

Analytical Quality Considerations

Critical Method Parameters

The following diagram illustrates the key factors and relationships in the HPLC method development and validation process:

G HPLC HPLC Method Development Column Column Selection: Phenomenex C18 (250 mm × 4.6 mm, 5 μm) HPLC->Column MobilePhase Mobile Phase: Methanol:Phosphate Buffer (63:37, v/v) HPLC->MobilePhase Detection Detection: UV at 306 nm HPLC->Detection SamplePrep Sample Preparation: Liquid-Liquid Extraction HPLC->SamplePrep Validation Method Validation Column->Validation Impacts Separation MobilePhase->Validation Impacts Retention Detection->Validation Impacts Sensitivity SamplePrep->Validation Impacts Recovery Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity

Troubleshooting Guide

Table 5: Common Issues and Solutions

Problem Potential Cause Solution
Peak Tailing Column degradation Replace guard column, flush analytical column
Retention Time Shift Mobile phase pH variation Standardize buffer preparation, check pH accurately
Reduced Recovery Incomplete protein precipitation Ensure proper solvent:plasma ratio, vortex thoroughly
cis-Resveratrol Formation Light exposure during preparation Perform all steps in dim light, use amber vials
Low Sensitivity Detector lamp degradation Check lamp hours, replace if necessary

Applications in Drug Development

This validated method is particularly suitable for:

  • Pharmacokinetic studies of trans-resveratrol in human subjects
  • Bioavailability and bioequivalence assessments
  • Stability testing of resveratrol-containing formulations
  • Therapeutic drug monitoring in clinical research settings

The method's high sensitivity (LOQ 0.008 μg/mL) enables detection of trans-resveratrol at physiologically relevant concentrations, while its robust validation ensures reliability for regulatory submissions [1].

Conclusion

The presented HPLC method for the determination of trans-resveratrol in human plasma demonstrates excellent performance characteristics including sensitivity, precision, accuracy, and selectivity. The method employs a simple sample preparation procedure with liquid-liquid extraction and provides reliable quantification over a clinically relevant concentration range of 0.010-6.4 μg/mL. Strict adherence to light protection protocols during sample handling prevents photoisomerization, ensuring accurate measurement of the trans-resveratrol form. This fully validated method is suitable for application in various pharmaceutical and clinical research settings requiring precise quantification of trans-resveratrol in biological matrices.

References

Comprehensive Application Notes and Protocols for Optimizing Veratril Crystallization Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crystallization Principles and Importance

Crystallization represents a critical unit operation in pharmaceutical development that directly impacts drug purity, stability, bioavailability, and manufacturing consistency. For small molecule drugs like Veratril, controlling crystallization conditions determines critical quality attributes including crystal habit, polymorphic form, particle size distribution, and chemical purity. The process occurs when a solute reaches a state of supersaturation in a solvent, where the concentration exceeds equilibrium solubility, creating a thermodynamic driving force for crystal nucleation and growth. Successful crystallization requires traversing the phase diagram from undersaturated conditions through the metastable zone where crystal growth occurs without spontaneous nucleation, into the labile zone where rapid nucleation dominates [1] [2].

The metastable zone width (MSZW) represents a crucial concept in crystallization control, defining the region between the solubility curve and the spontaneous nucleation boundary. Supersaturation control strategies within this zone enable regulation of nucleation and crystal growth mechanisms, which is essential for achieving high yield and optimal product quality [2]. For this compound, understanding and controlling the MSZW allows for the manipulation of crystal properties by modulating supersaturation through various process parameters including temperature profiles, antisolvent addition rates, and evaporation protocols. The integration of crystallization with advanced process analytical technologies (PAT) represents a paradigm shift in pharmaceutical manufacturing, enabling real-time monitoring and control of critical crystallization parameters.

Sample Preparation and Pre-crystallization Analysis

Biochemical Considerations for Crystallization

Successful crystallization begins with meticulous sample preparation to ensure high purity and stability. For small molecules like this compound, this involves:

  • Purification: Multiple recrystallization steps or chromatographic purification to achieve >99% chemical purity, eliminating impurities that can inhibit crystal growth or incorporate into the crystal lattice
  • Solvent selection: Systematic evaluation of solvents based on solubility parameters, polarity, and potential for solvate formation
  • Stability assessment: Thermal analysis (DSC/TGA) and stress testing to identify degradation pathways under proposed crystallization conditions

Sample purity is paramount, as even minor impurities at levels below 1% can significantly impact crystal nucleation kinetics, growth rates, and polymorphic outcome. The presence of structurally similar impurities can lead to crystal habit modification or complete inhibition of crystallization under otherwise optimal conditions [1].

Analytical Techniques for Pre-crystallization Assessment

A comprehensive analytical approach should be employed to characterize the starting material before crystallization experiments:

Table 1: Analytical Techniques for Pre-crystallization Assessment

Technique Application Key Parameters
HPLC/UPLC Chemical purity assessment Purity %, impurity profile, related substances
DSC Thermal behavior analysis Melting point, polymorphism, degradation temperature
TGA Solvent/water content Weight loss, decomposition profile
PXRD Solid form analysis Crystallinity, polymorph identification
Solubility Studies Solvent screening Solubility curves in multiple solvents

These analytical techniques provide a comprehensive understanding of the this compound starting material, enabling informed decisions about crystallization strategy and identifying potential challenges early in the process development timeline.

Crystallization Screening Strategies

Initial Condition Identification

The identification of initial crystallization conditions represents the foundational step in process development. For this compound, a structured screening approach should be implemented:

  • Solvent diversity screening: Evaluation of solvents from different chemical classes (alcohols, esters, ketones, hydrocarbons, water, chlorinated solvents) to identify suitable growth media
  • Temperature profiling: Assessment of solubility temperature dependence to identify compounds with normal or retrograde solubility
  • Antisolvent screening: Identification of appropriate antisolvents for drowning-out crystallizations

High-throughput screening systems enable rapid evaluation of hundreds of crystallization conditions using small material quantities, significantly accelerating the identification of promising leads. These systems typically utilize 96-well or 384-well plate formats with automated liquid handling systems to prepare crystallization trials with varying solvent compositions, concentrations, and additives [3]. The Drop Volume Ratio/Temperature (DVR/T) method has proven effective for optimizing initial hits by systematically varying the ratio of compound to crystallization cocktail while simultaneously screening temperature, requiring no biochemical reformulation [3].

Advanced Screening Approaches

For challenging crystallization systems, advanced screening strategies may be employed:

  • Polythermic screening: Systematic temperature cycling to promote nucleation
  • Sonocrystallization: Application of ultrasound to induce nucleation
  • Laser-induced nucleation: Precise nucleation control using laser irradiation
  • Template-assisted crystallization: Using heterogeneous surfaces to direct crystallization

These advanced approaches address the stochastic nature of primary nucleation, improving reproducibility and enabling control over crystal form and size distribution. The integration of artificial intelligence and machine learning approaches has shown promise in predicting solubility and crystallization behavior based on molecular structure and solvent properties, potentially reducing experimental burden [4].

Table 2: Crystallization Screening Matrix for this compound

Screening Method Solvent System Temperature Range Key Observations
Slow Evaporation Methanol, Acetone, Acetonitrile 4°C to 40°C Crystal habit, nucleation density
Cooling Crystallization Ethanol/Water, Acetone/Water -10°C to 50°C Metastable zone width, yield
Antisolvent Addition DMSO/Water, THF/Heptane 10°C to 30°C Induction time, crystal size distribution
Slurry Conversion Multiple solvents 20°C to 40°C Polymorphic stability, transformation pathways

Optimization Techniques and Control Strategies

Systematic Parameter Refinement

Once initial crystallization conditions have been identified, systematic optimization is required to achieve the desired critical quality attributes. The DVR/T method provides an efficient approach by simultaneously varying compound concentration, precipitant concentration, and temperature without requiring solution reformulation [3]. This method has demonstrated significant effects on crystal morphology, size, and quality across multiple systems.

For this compound, the following parameters should be systematically optimized:

  • Supersaturation control: Precise management of driving force to balance nucleation and growth
  • Temperature profiling: Optimization of cooling rates or temperature cycles
  • Agitation parameters: Control of mixing intensity and impeller design
  • Seeding strategies: Application of designed seeds at appropriate supersaturation levels

The relationship between temperature and solubility can be direct or inverse depending on the solvent system, as demonstrated in crystallization studies where the same compound showed opposite solubility-temperature relationships in different solvent systems [3]. This highlights the importance of solvent-specific optimization rather than assuming generalized temperature effects.

Advanced Supersaturation Control Strategies

Recent advances in crystallization control have focused on supersaturation modulation to direct crystallization pathways. In membrane distillation crystallization (MDC), membrane area adjustment has been used to modify kinetics without changing mass and heat transfer within the boundary layer [2]. This approach demonstrates that:

  • Increased concentration rates shorten induction time and increase supersaturation at induction
  • Broader metastable zone widths reduce scaling due to increased driving force favoring homogeneous primary nucleation
  • Supersaturation rate control enables positioning within specific metastable zone regions favoring crystal growth versus primary nucleation

The implementation of in-line filtration strategies further enhances control by ensuring crystal retention within the crystallizer, reducing deposition on vessel surfaces, enabling consistent supersaturation maintenance, and extending crystal growth periods [2]. These approaches allow segregation of crystal phases into bulk solution, enabling independent control of growth mechanisms to improve crystal habit, shape, and purity.

Characterization and Analytical Methods

Crystal Quality Assessment

Comprehensive characterization of this compound crystals is essential to confirm target properties and ensure consistent product quality. The following analytical techniques should be employed:

  • Polarized Light Microscopy: Initial assessment of crystal habit, birefringence, and polymorphic form
  • Laser Diffraction Particle Sizing: Determination of particle size distribution
  • Scanning Electron Microscopy: High-resolution imaging of crystal morphology and surface features
  • X-ray Powder Diffraction: Confirmation of crystalline phase and polymorphic form

These techniques provide a multidimensional understanding of crystal properties, enabling correlation of process parameters with critical quality attributes.

Polymorph and Solvate Analysis

For comprehensive polymorph screening, multiple analytical approaches should be integrated:

Table 3: Analytical Techniques for Polymorph Characterization

Technique Information Obtained Detection Capability
Hot Stage Microscopy Visual polymorphic transitions, melting behavior Qualitative identification
Raman Spectroscopy Molecular vibration signatures, polymorph distinction Sensitive to molecular arrangement
SS-NMR Molecular environment, polymorph confirmation Definitive polymorph identification
DVS Hydrate formation, stability under humidity Solvate detection and characterization

The integration of these analytical approaches provides a comprehensive understanding of the solid form landscape, enabling identification of the most thermodynamically stable form with optimal properties for formulation development.

Experimental Protocols

Protocol 1: High-Throughput Crystallization Screening

Objective: Identify initial crystallization conditions for this compound using minimal compound.

Materials:

  • This compound (≥95% purity)
  • HPLC-grade solvents (methanol, ethanol, acetone, acetonitrile, ethyl acetate, water, etc.)
  • 96-well crystallization plates with transparent seals
  • Temperature-controlled incubators (4°C, 20°C, 40°C)

Procedure:

  • Prepare a saturated solution of this compound in DMSO at 50 mg/mL
  • Using an automated liquid handler, dispense 1 μL of this compound solution into each well of the 96-well plate
  • Add 100 μL of various solvent/antisolvent combinations to each well
  • Seal plates to control evaporation rate
  • Incubate at 4°C, 20°C, and 40°C
  • Monitor daily for crystal formation using automated imaging system
  • Characterize promising hits using in-situ Raman spectroscopy and XRD

Quality Control: Include control wells with known crystallizing systems to verify proper plate preparation and incubation conditions.

Protocol 2: Optimization of this compound Crystallization Parameters

Objective: Systematically optimize temperature and composition parameters for this compound crystallization.

Materials:

  • This compound (≥99% purity)
  • Optimized solvent system from screening results
  • 24-well crystallization plates
  • Temperature-controlled circulating bath
  • Polarized light microscope with digital camera

Procedure:

  • Prepare stock solutions of this compound at three concentrations (5, 10, 20 mg/mL) in selected solvent system
  • Dispense 500 μL of each solution into separate wells
  • Establish temperature gradients across plate (5°C, 15°C, 25°C, 35°C)
  • For antisolvent approaches, establish composition gradients by varying ratio from 10:90 to 90:10
  • Monitor crystal formation kinetics by daily imaging and image analysis
  • Characterize crystal morphology, size distribution, and polymorphic form for each condition
  • Select optimal conditions based on crystal quality, size, and reproducibility

Quality Control: Perform triplicate experiments for key conditions to assess reproducibility, and verify crystal identity using XRD after isolation.

The following workflow diagram illustrates the comprehensive approach to crystallization optimization described in these protocols:

Crystallization Optimization Workflow Start Start Crystallization Optimization SamplePrep Sample Preparation • Purification • Solvent selection • Stability assessment Start->SamplePrep Screening High-Throughput Screening • Solvent diversity • Temperature profiling • Antisolvent screening SamplePrep->Screening InitialHits Initial Hit Identification • Crystal formation • Morphology assessment Screening->InitialHits Optimization Systematic Optimization • DVR/T method • Supersaturation control • Seeding strategies Screening->Optimization Promising conditions InitialHits->Optimization Characterization Crystal Characterization • Polymorph analysis • Particle size distribution • Chemical purity Optimization->Characterization Characterization->Optimization Need further optimization ScaleUp Process Scale-Up • Parameter transfer • Reproducibility verification Characterization->ScaleUp Final Optimized Crystallization Process ScaleUp->Final

Crystallization Optimization Workflow: This diagram outlines the systematic approach to optimizing this compound crystallization conditions, from initial sample preparation through to final process scale-up.

Conclusion

The optimization of this compound crystallization conditions requires a systematic approach integrating high-throughput screening, systematic parameter optimization, and comprehensive analytical characterization. The application of the Drop Volume Ratio/Temperature (DVR/T) method enables efficient optimization without reformulation, while advanced supersaturation control strategies provide precise regulation of nucleation and crystal growth mechanisms. The integration of machine learning approaches for solubility prediction represents a promising direction for accelerating crystallization process development. Through the implementation of these detailed protocols and methodologies, researchers can achieve robust, scalable crystallization processes that deliver this compound crystals with the desired critical quality attributes for pharmaceutical development.

References

Comprehensive Application Notes and Protocols for Density Functional Theory Calculations of Veratril Structure in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DFT in Pharmaceutical Research

Density Functional Theory (DFT) has emerged as an indispensable computational tool in modern drug development, enabling researchers to predict molecular properties, reactivity, and spectroscopic characteristics with an optimal balance between accuracy and computational cost. For pharmaceutical compounds like Veratril, DFT calculations provide atomic-level insights that complement experimental data, guiding lead optimization and understanding mechanism of action. The fundamental principle of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state molecular properties are uniquely determined by the electron density distribution, thereby simplifying the many-electron problem to a tractable computational form [1]. This theoretical foundation allows DFT to bypass the need for complex wavefunction calculations while maintaining sufficient accuracy for drug discovery applications.

The application of DFT in pharmaceutical research has grown substantially due to several key advantages. Unlike semi-empirical methods that sacrifice accuracy for speed, or wavefunction-based approaches that become computationally prohibitive for larger systems, DFT achieves chemical accuracy (errors typically < 3-5 kcal/mol) for organic molecules and organometallic complexes at reasonable computational cost [1] [2]. For this compound and similar drug molecules, this enables reliable prediction of molecular geometry, electronic properties, and reaction pathways that are difficult to probe experimentally. Furthermore, DFT serves as the quantum mechanical foundation for molecular dynamics simulations and docking studies, providing crucial parameters for force fields and binding affinity calculations [3].

Computational Model Setup and Method Selection

Molecular Structure Preparation and Geometry Optimization

The initial step in any DFT study of this compound involves molecular structure preparation and geometry optimization. Researchers should begin by constructing this compound's molecular structure using chemical drawing software or by extracting crystal structure data when available. For accurate results, the initial geometry should reflect realistic bond lengths and angles, which can be obtained from similar compounds in databases like Cambridge Structural Database. The optimization process then refines this initial structure to locate the global energy minimum corresponding to the most stable conformation—a critical prerequisite for all subsequent property calculations [2].

The geometry optimization protocol employs an iterative process where the atomic coordinates are systematically adjusted until the energy gradient falls below a specified threshold (typically 0.001 Hartree/Bohr for accurate calculations). This process requires careful selection of optimization algorithms, with the Berny algorithm (default in Gaussian) and BFGS method being widely used for organic molecules. During optimization, it's crucial to verify that the final structure represents a true minimum rather than a transition state by performing frequency calculations that should yield no imaginary vibrations. For flexible molecules like this compound with multiple rotatable bonds, conformational analysis should precede full optimization to ensure the global minimum is located, potentially using meta-dynamics or systematic rotational scans [2].

Basis Set Selection Strategies

Basis sets represent molecular orbitals as linear combinations of predefined functions, with quality significantly impacting calculation accuracy and resource requirements. For this compound calculations, the recommended basis set strategy depends on the specific elements present and the properties of interest:

  • Standard organic molecules (C, H, N, O): The 6-31G(d) basis set provides an excellent balance between accuracy and computational efficiency for geometry optimizations [4]. This double-zeta basis with polarization functions on heavy atoms adequately describes valence electron behavior and molecular geometry.
  • Enhanced accuracy requirements: For properties sensitive to electron distribution (e.g., dipole moments, spectroscopy), the 6-311+G(d,p) basis offers improved accuracy with triple-zeta quality, diffuse functions (+), and polarization on all atoms [2].
  • Transition metals: If this compound contains transition metal centers, effective core potentials (ECPs) like LANL2DZ or SDD are essential to account for relativistic effects while maintaining computational tractability [4].

Table 1: Recommended Basis Sets for this compound DFT Calculations

Basis Set Description Applications Computational Cost
6-31G(d) Double-zeta with polarization on heavy atoms Geometry optimization, initial screening Low
6-31+G(d,p) Double-zeta with diffuse and polarization functions Electronic properties, anion interactions Medium
6-311+G(d,p) Triple-zeta with diffuse and polarization functions Spectroscopy, accurate thermochemistry High
def2-SVP Balanced double-zeta basis General purpose calculations Low-Medium
def2-TZVP Triple-zeta with polarization High-accuracy single-point calculations High
Exchange-Correlation Functional Selection

The exchange-correlation functional represents the core approximation in DFT, with selection critically influencing result accuracy. For this compound calculations, functional performance should be evaluated against experimental data for similar compounds when available. Based on comprehensive benchmarking studies [2], several functionals have demonstrated reliability for pharmaceutical molecules:

  • B3LYP: This hybrid functional combines Hartree-Fock exchange with DFT correlation, offering good overall performance for organic molecules. It provides accurate geometries and vibrational frequencies for drug-like molecules, though it may underestimate reaction barriers in some cases [4] [2].
  • PBE0: Another hybrid functional that often outperforms B3LYP for electronic properties and band gaps, making it suitable for charge transfer studies and spectroscopic predictions [4].
  • ωB97X-D: This range-separated functional with empirical dispersion correction excels for properties influenced by non-covalent interactions, such as binding energies and conformational equilibria, which are crucial for understanding drug-receptor interactions [2].
  • M06-2X: Part of the Minnesota functional series, this meta-hybrid functional demonstrates exceptional accuracy for thermochemistry, kinetics, and non-covalent interactions across diverse organic systems [4].

Table 2: Performance of DFT Functionals for Pharmaceutical Applications

Functional Type Strengths Limitations Recommended Verification
B3LYP Hybrid Geometries, frequencies Underestimates barriers Compare with MP2 geometries
PBE0 Hybrid Electronic properties, band gaps Moderate dispersion UV-Vis spectroscopy
ωB97X-D Range-separated Non-covalent interactions, charge transfer Higher computational cost Binding affinity measurements
M06-2X Meta-hybrid Thermochemistry, kinetics Parameterized for main group Reaction barrier experiments
BP86 GGA Metal-organic systems Overbinding tendency X-ray crystallography

DFT Protocol Selection for this compound Structure

Recommended Default Protocol

For most applications with this compound, we recommend the following default protocol that balances accuracy and computational efficiency:

  • Initial conformational analysis using GFN2-xTB semi-empirical method to identify low-energy conformers [2]
  • Geometry optimization at B3LYP/6-31G(d) level with ultrafine integration grid (if using Gaussian)
  • Frequency calculation at the same level to verify minimum energy structure and obtain thermodynamic corrections
  • High-level single-point energy calculation using ωB97X-D/6-311+G(d,p) on optimized geometry
  • Property calculation (NMR, UV-Vis, etc.) using appropriate methods based on the optimized structure

This protocol leverages the efficiency of B3LYP/6-31G(d) for geometry optimization while employing the more sophisticated ωB97X-D functional with a larger basis set for final energy evaluation and property prediction. The inclusion of empirical dispersion corrections in ωB97X-D is particularly important for accurately modeling intermolecular interactions in drug binding [2].

Specialized Protocols for Specific Properties

Different research questions require tailored computational approaches:

  • Spectroscopic predictions: For NMR chemical shifts, the B3LYP/6-311+G(2d,p) level with GIAO method provides accurate results when referenced to appropriate standards [2]. For IR and Raman spectroscopy, B3LYP/6-31+G(d) typically suffices, while UV-Vis spectra benefit from TD-DFT with range-separated functionals like ωB97X-D.
  • Reaction mechanism studies: For investigating metabolic pathways or degradation mechanisms of this compound, transition state optimization requires functionals like M06-2X that better describe barrier heights. The QST2 or QST3 methods can locate transition states, which must be verified by single imaginary frequency corresponding to the reaction coordinate.
  • Solvation effects: For modeling this compound in physiological conditions, include implicit solvation models (SMD for water or other solvents) in both optimization and property calculations. For explicit solvent interactions, perform molecular dynamics simulations using DFT-derived charges [1].

Practical Implementation and Workflow

Computational Workflow Diagram

The following diagram illustrates the complete DFT computational workflow for this compound structure analysis:

G Start Start: Molecular Structure ConformationalSearch Conformational Search Start->ConformationalSearch initial structure GeometryOptimization Geometry Optimization ConformationalSearch->GeometryOptimization low-energy conformers FrequencyAnalysis Frequency Analysis GeometryOptimization->FrequencyAnalysis optimized geometry FrequencyAnalysis->GeometryOptimization imaginary frequencies found TSValidation Transition State Validation FrequencyAnalysis->TSValidation confirm minimum SinglePoint Single-Point Energy TSValidation->SinglePoint valid structure PropertyCalculation Property Calculation SinglePoint->PropertyCalculation accurate energy Results Results Analysis PropertyCalculation->Results molecular properties

Figure 1: DFT Computational Workflow for this compound Structure Analysis

Model Chemistry Selection Diagram

The appropriate selection of functional and basis set (collectively termed "model chemistry") depends on the specific research objective and available computational resources:

G Start Start: Define Calculation Objective Geometry Geometry Optimization Start->Geometry Energy Energy/Reaction Study Start->Energy Spectroscopy Spectroscopic Property Start->Spectroscopy Interaction Non-covalent Interaction Start->Interaction B3LYP B3LYP/6-31G(d) Geometry->B3LYP recommended PBE0 PBE0/6-31G(d) Geometry->PBE0 alternative M062X M06-2X/6-311G(d) Energy->M062X barrier heights wB97XD ωB97X-D/def2-TZVP Energy->wB97XD thermochemistry TDDFT ωB97X-D/6-311+G(2d,p) Spectroscopy->TDDFT UV-Vis spectra B3LYP_NMR B3LYP/6-311+G(2d,p) Spectroscopy->B3LYP_NMR NMR chemical shifts wB97XD2 ωB97X-D/6-311+G(d,p) Interaction->wB97XD2 recommended M062X2 M06-2X/6-311+G(d,p) Interaction->M062X2 alternative

Figure 2: Model Chemistry Selection Guide for Different Calculation Types

Software Tools and Computational Resources

Successful implementation of DFT protocols for this compound requires appropriate software selection and computational resources:

  • Commercial software: Gaussian remains the industry standard with extensive functionality and user support [4]. ORCA provides a powerful free alternative with comparable capabilities, particularly strong for spectroscopic properties [2].
  • Open-source options: Quantum ESPRESSO specializes in plane-wave DFT for periodic systems, potentially relevant for crystallographic studies of this compound [1].
  • Computational requirements: For this compound-sized molecules (typically 20-70 atoms), recommended resources include multicore processors (16+ cores), sufficient RAM (64-128 GB), and fast storage (SSD). Geometry optimizations may require hours to days depending on system size and method [3].
  • Emerging approaches: Machine learning-enhanced DFT methods show promise for accelerating calculations while maintaining accuracy, potentially enabling high-throughput screening of this compound derivatives [3].

Advanced Applications and Specialized Protocols

Spectroscopy Prediction Protocols

Vibrational spectroscopy calculations provide valuable fingerprints for this compound characterization. The standard protocol involves:

  • Geometry optimization at B3LYP/6-31+G(d) level with tight convergence criteria
  • Frequency calculation at the same level, applying appropriate scaling factors (0.9614 for B3LYP/6-31+G(d))
  • Spectrum simulation incorporating Lorentzian or Gaussian broadening (typically 4-8 cm⁻¹ FWHM)

For NMR chemical shift prediction:

  • Geometry optimization at B3LYP/6-31G(d) level
  • Magnetic property calculation using GIAO method at B3LYP/6-311+G(2d,p) level
  • Referencing against TMS (for ¹H and ¹³C) calculated at the same level

Electronic spectroscopy protocol:

  • Ground state optimization at appropriate DFT level
  • TD-DFT calculation with range-separated functional (ωB97X-D) and diffuse-containing basis set
  • Spectrum simulation considering solvent effects via implicit solvation models [1]
Non-covalent Interactions and Binding Studies

For investigating this compound's interactions with biological targets, specialized protocols address non-covalent forces:

  • Binding energy calculations: Use the counterpoise correction to address basis set superposition error (BSSE) in complex formation studies. The ωB97X-D/6-311+G(d,p) level reliably captures various interaction types [2].
  • Energy decomposition analysis: Implement EDA or NCI plots to characterize interaction components (electrostatic, dispersion, charge-transfer)
  • QM/MM approaches: For large receptor-ligand systems, employ hybrid quantum mechanics/molecular mechanics methods with DFT describing this compound and molecular mechanics for the protein environment
High-Throughput Screening Protocol

For computational screening of this compound derivatives:

  • Initial geometry optimization using efficient methods (GFN2-xTB or B3LYP/6-31G*)
  • Prescreening based on electronic properties (HOMO-LUMO gap, molecular descriptors)
  • Refined calculation for promising candidates using higher-level methods (ωB97X-D/def2-TZVP)
  • Property prediction for selected compounds with experimental verification priorities [3]

Troubleshooting and Validation

Common Issues and Solutions

Even with established protocols, DFT calculations may encounter convergence problems or unexpected results:

  • SCF convergence failure: Increase integration grid size (Int=UltraFine in Gaussian), use damping or diagonalization methods, or try alternative functionals
  • Geometry optimization stagnation: Switch optimization algorithm (from GEDIIS to Baker), reduce step size, or check for flat potential energy surfaces
  • Frequency calculation errors: Verify geometry optimization convergence, ensure symmetric molecules maintain symmetry constraints, check for internal coordinate redundancies
  • Unphysical charges or spins: Inspect initial guess orbitals, verify molecular charge and multiplicity settings, examine orbital occupations
Validation Strategies

Method validation is essential before applying DFT protocols to novel this compound derivatives:

  • Benchmark against experimental data: Compare calculated geometries with crystallographic data, vibrational frequencies with experimental IR/Raman spectra, and energies with thermodynamic measurements when available
  • Internal consistency checks: Verify that different functionals provide consistent predictions for molecular properties
  • Basis set convergence: Ensure property values stabilize with increasing basis set size
  • Sensitivity analysis: Test how results vary with methodological choices to identify potential uncertainties [4] [2]

Conclusion

These application notes provide comprehensive protocols for DFT calculations applied to this compound structure analysis in drug development contexts. The recommended methodologies balance computational efficiency with the accuracy required for pharmaceutical research, emphasizing validation and troubleshooting strategies. As DFT methodologies continue evolving, particularly with machine learning acceleration [3], these protocols should serve as a foundation that researchers can adapt to their specific needs while maintaining scientific rigor. Proper implementation of these guidelines will enable reliable prediction of this compound's molecular properties, supporting drug development efforts through computational insight.

References

Application Note: Macrocyclic Host-Guest Systems in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

AN-P001 | September 2024

1. Introduction Supramolecular host-guest chemistry utilizes synthetic organic compounds with enforced cavities to accommodate guest molecules through non-covalent interactions. These systems provide powerful tools for enhancing drug solubility, stability, and targeted delivery. Key macrocyclic hosts include cucurbit[(n)]urils (CB[(n)]), cyclodextrins (CDs), and calixarenes (CX), each offering distinct cavity properties and binding capabilities for therapeutic and diagnostic applications [1] [2] [3].

2. Comparative Properties of Macrocyclic Hosts Table 1: Key Characteristics of Prominent Macrocyclic Hosts

Host Molecule Primary Structural Features Typical Guest Molecules Key Strengths in Drug Development
Cucurbit[(n)]urils (CB[(n)]) Rigid, pumpkin-shaped macrocycle with a hydrophobic cavity and polar carbonyl portals [1] [2]. Adamantane derivatives, cationic drugs, ferrocene [2]. Very high binding affinity; protects drug from metabolic degradation; enhances bioavailability [2].
Cyclodextrins (CDs) Toroidal, cone-shaped cyclic oligosaccharides; hydrophobic interior, hydrophilic exterior [1] [3]. Small, hydrophobic organic molecules [1]. Excellent aqueous solubility enhancers; generally recognized as safe (GRAS) [1].
Calixarenes (CX) Cup-shaped macrocyclic structures with tunable hydrophobic cavities [1]. Ions and small organic molecules [1]. Highly tunable upper and lower rims for functionalization; potential for targeted drug delivery [1].

3. Experimental Protocols

Protocol 1: Preparation of a CB[7]-Adamantane Inclusion Complex for Drug Solubilization

  • Principle: The adamantane cage forms a strong 1:1 inclusion complex with CB[7] owing to an optimal fit within its cavity, which can be used to solubilize and stabilize adamantane-tagged drug molecules [2].
  • Materials:
    • Cucurbit[7]uril (CB[7])
    • Adamantane-derivatized drug (e.g., Adaravone derivative)
    • Deionized water or phosphate buffered saline (PBS, pH 7.4)
  • Procedure:
    • Prepare a 10 mM stock solution of CB[7] in the desired aqueous buffer. Gently heat and stir if necessary to aid dissolution.
    • Prepare a saturated solution of the adamantane-derivatized drug in the same buffer. Note that the drug may be poorly soluble at this stage.
    • Slowly add the drug solution to the CB[7] stock solution under constant stirring at ambient temperature (25 °C). A typical molar ratio for complexation is 1:1 (host:guest).
    • Stir the mixture for 4-6 hours to ensure complexation equilibrium is reached.
    • Filter the solution through a 0.22 µm membrane filter to remove any uncomplexed, precipitated drug.
    • The filtrate contains the soluble CB[7]-drug inclusion complex and can be characterized further.
  • Characterization & Analysis:
    • Isothermal Titration Calorimetry (ITC): Titrate the drug solution into CB[7] to determine the binding constant (K~a~), stoichiometry (n), and thermodynamics (ΔH, ΔS) of complexation [2].
    • ¹H NMR Spectroscopy: Observe the significant upfield shift of the adamantane proton signals upon inclusion into the hydrophobic CB[7] cavity [2].
    • UV-Vis Spectroscopy: Confirm the increase in aqueous solubility by measuring the concentration of the dissolved drug in the filtrate.

Protocol 2: Using Cyclodextrins as Excipients in Electrolyte Formulations

  • Principle: Cyclodextrins can encapsulate ions and small organic molecules in their hydrophobic cavities, improving ion transport and stability in battery electrolyte systems. This protocol outlines their incorporation [1].
  • Materials:
    • β-Cyclodextrin (β-CD) or its derivatives (e.g., hydroxypropyl-β-CD)
    • Standard electrolyte salts (e.g., LiTFSI for Li-ion batteries)
    • Organic solvent (e.g., ethylene carbonate/dimethyl carbonate mixture)
  • Procedure:
    • Dry the cyclodextrin and electrolyte salts thoroughly under vacuum at 60 °C overnight to remove residual water.
    • Prepare the standard organic solvent mixture for the electrolyte in an argon-filled glovebox.
    • Dissolve a measured amount of the cyclodextrin (e.g., 0.1-1.0% w/w) directly into the solvent mixture with vigorous stirring.
    • Slowly add the pre-calculated amount of electrolyte salt to the cyclodextrin-containing solvent. Stir for 12-24 hours to ensure a homogeneous solution and potential host-guest interactions.
    • The resulting solution is a CD-modified electrolyte, ready for cell assembly and testing.
  • Performance Metrics:
    • Cycling Stability: Test the electrolyte in a coin cell configuration; CD-based electrolytes often demonstrate enhanced capacity retention over multiple charge-discharge cycles [1].
    • Ionic Conductivity: Measure using electrochemical impedance spectroscopy (EIS). CD inclusion complexes can modify ion transportation pathways [1].

4. Visual Workflow: Host-Guest Complex Characterization The following diagram outlines the general workflow for preparing and characterizing a host-guest complex, as described in the protocols.

Workflow for Host-Guest Complex Preparation & Analysis Start Prepare Host & Guest Solutions P1 Mix Solutions (Stir 4-24 hours) Start->P1 P2 Filter Complex (0.22 µm membrane) P1->P2 C1 Solubility Assessment (UV-Vis Spectroscopy) P2->C1 C2 Binding Affinity (Isothermal Titration Calorimetry) C1->C2 C3 Structural Confirmation (NMR Spectroscopy) C2->C3 End Application Testing C3->End

5. Summary of Key Applications Table 2: Representative Applications of Host-Guest Systems

Application Area Host System Guest Molecule Observed Outcome / Benefit
Drug Delivery & Bioavailability CB[7] [2] Adamantane-functionalized drugs [2] Enhanced solubility and resistance to metabolic conditions [2].
Electrochemical Energy Storage Cyclodextrins (CDs) [1] Ions / Small organics [1] Improved cycling stability and ion transport in batteries [1].
Sensing & Diagnostics Cavitands [3] Various analytes [3] Selective detection of target molecules via indicator displacement assays [2].

6. Challenges and Future Perspectives While host-guest systems show immense promise, several challenges remain. For cucurbiturils and calixarenes, fundamental understanding of their reaction kinetics in electrochemical contexts is still developing [1]. Scalable and cost-effective synthesis of certain hosts, particularly deeper-cavity cucurbiturils and functionalized cavitands, can be a barrier to widespread commercial application [2] [3]. Future research is directed toward creating more sophisticated multi-stimuli responsive systems and integrating these molecular containers into hybrid nanomaterials for combined theranostic applications [4].

7. References

  • Recent advances and perspectives of supramolecular host-guest systems for electrochemical energy storage. Materials Today Chemistry, 2024.
  • Supramolecular recognition of adamantyl cucurbit[n]uril.... RSC Med. Chem., 2023.
  • Host–guest chemistry in two-dimensional supramolecular networks. Chem. Commun., 2016.
  • Graphviz. DOT Language. graphviz.org.
  • Graphviz. Edge Attributes. graphviz.org.
  • Versatile Roles of Macrocycles in Organic-Inorganic Hybrid Materials for Biomedical Applications. Matter, 2020.
  • Graphviz. Node Shapes. graphviz.org.
  • Graphviz. labeldistance. graphviz.org.
  • Cavitands: structure, recognition, and function in supramolecular chemistry. J. Supramol. Chem., 2025.
  • Stack Overflow. Graphviz: Putting a Caption on a Node....

References

Comprehensive Application Notes and Protocols for Veratril Characterization Using FT-IR Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FT-IR Spectroscopy and Veratril Characterization

Fourier transform infrared (FT-IR) spectroscopy represents a powerful analytical technique for the molecular characterization of organic compounds such as this compound (C₁₈H₁₈O₆). This molecular formula is documented in PubChem under CID 226353, confirming the basic chemical structure subject to analysis [1]. FT-IR spectroscopy operates on the principle that molecular bonds absorb specific frequencies of infrared light that correspond to their natural vibrational frequencies, creating a unique spectral fingerprint for each compound. The technique has gained widespread adoption in pharmaceutical research and drug development due to its unique combination of sensitivity, specificity, flexibility, and robustness in analyzing solid, liquid, and gaseous analytes [2].

The value of FT-IR spectroscopy in pharmaceutical analysis stems from its ability to provide detailed information about molecular structure, functional groups, and intermolecular interactions without extensive sample preparation. For researchers investigating this compound, FT-IR can elucidate structural characteristics, identify potential polymorphic forms, reveal hydrogen bonding patterns, and detect possible impurities or degradation products. Modern FT-IR instruments offer significant advantages over traditional dispersive IR spectrometers, including enhanced speed, improved sensitivity, and greater spectral accuracy due to the Fellgett (multiplex) and Jacquinot (throughput) advantages [3]. These technical benefits make FT-IR particularly suitable for the comprehensive characterization of complex organic molecules like this compound throughout the drug development pipeline.

Fundamentals of FT-IR Spectroscopy

Theoretical Principles

FT-IR spectroscopy is based on the fundamental principle that covalent bonds between atoms in organic molecules behave like stiff springs that can stretch, bend, rotate, and scissor when exposed to infrared radiation [2]. These molecular vibrations occur at specific frequencies that depend on the bond strength, atomic masses, and molecular geometry. When the frequency of incident infrared light matches the natural vibrational frequency of a specific molecular bond, energy is absorbed, promoting the bond to a higher vibrational state. This absorption creates characteristic bands in the infrared spectrum that serve as identifying markers for functional groups present in the sample.

The working principle of FT-IR spectrometers centers around the Michelson interferometer, which consists of a beam splitter, a fixed mirror, and a precisely moving mirror [3]. Infrared radiation from the source is split into two beams that travel different paths before recombining at the beam splitter, creating an interference pattern known as an interferogram. This interferogram contains information about all infrared frequencies absorbed by the sample, encoded in the time domain. Through the application of the Fourier Transform algorithm (specifically the Fast Fourier Transform or FFT), this complex interferogram is converted into a conventional infrared spectrum displaying intensity versus wavenumber [2] [3]. This transformation from raw interferogram to interpretable spectrum represents the core innovation of FT-IR technology and enables its superior performance characteristics compared to dispersive instruments.

Key FT-IR Advantages

FT-IR spectroscopy offers several significant advantages over traditional dispersive infrared instruments, making it particularly valuable for pharmaceutical characterization:

  • Multiplex (Fellgett) Advantage: FT-IR spectrometers measure all wavelengths simultaneously rather than sequentially, resulting in a significant improvement in signal-to-noise ratio for a given measurement time. This enhancement follows a √M relationship, where M represents the number of resolution elements, potentially improving measurement speed by orders of magnitude while maintaining equivalent signal-to-noise ratios [3].

  • Throughput (Jacquinot) Advantage: The absence of narrow slits in FT-IR instruments allows much more radiation to reach the detector throughout the measurement process. This increased optical throughput enables better quality spectra from smaller samples or more rapid analysis, both critical factors in pharmaceutical applications where sample quantity and analysis speed may be limiting factors [3].

  • High Spectral Accuracy and Resolution: The wavelength scale in FT-IR instruments is calibrated using a highly stable reference laser, providing exceptional wavenumber accuracy typically better than 0.01 cm⁻¹. Furthermore, spectral resolution is directly determined by the maximum optical path difference achieved by the moving mirror, with modern research-grade instruments capable of achieving resolutions up to 0.5 cm⁻¹ or better, enabling the discrimination of closely spaced spectral features [3].

Table 1: Key Performance Advantages of FT-IR Spectroscopy for Pharmaceutical Analysis

Advantage Technical Basis Benefit for this compound Characterization
Multiplex (Fellgett) Simultaneous measurement of all wavelengths Improved signal-to-noise ratio or faster analysis
Throughput (Jacquinot) No energy-limiting slits Ability to analyze small sample quantities
High Spectral Accuracy Laser-referenced wavenumber calibration Precise peak identification for structural elucidation
High Resolution Inverse relationship to mirror travel distance Discrimination of subtle spectral features

Solid Sampling Techniques for FT-IR Analysis

Comparison of Sampling Methods

The analysis of solid samples like this compound requires careful selection of appropriate sampling techniques to obtain high-quality FT-IR spectra. Each method offers distinct advantages and limitations that must be considered in the context of research objectives, sample properties, and available instrumentation:

  • KBr Pellet Technique: This classical method involves grinding a small quantity of this compound (typically 1-2 mg) with potassium bromide (200-250 mg) and compressing the mixture under high pressure to form a transparent pellet [4]. The primary advantage of this technique is that KBr is transparent across the mid-IR region and does not contribute interfering absorbance bands. Additionally, pellets can be stored under moisture-free conditions for future reference. However, the technique has several limitations: KBr is hygroscopic and can fog if not stored properly, the pellet preparation process is time-consuming, and the high pressure required may induce polymorphic changes in crystalline samples like this compound [4].

  • ATR (Attenuated Total Reflectance): ATR has become the most widely used sampling technique for solid materials due to its minimal sample preparation requirements. The method involves pressing the this compound sample directly against a high-refractive-index crystal (such as diamond, ZnSe, or Ge) to ensure optimal optical contact [2]. Infrared light undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a short distance (typically 0.5-5 µm) into the sample. ATR requires no sample dilution and can accommodate very small sample quantities, making it ideal for rapid analysis. Modern FT-IR instruments with ATR accessories enable spectrum acquisition in seconds rather than minutes, significantly enhancing analytical throughput.

  • Mull Technique: This traditional approach involves grinding this compound with an inert suspending agent such as Nujol (mineral oil) to form a thick paste that is placed between two salt plates [4]. While simple and rapid, the technique suffers from significant limitations: Nujol exhibits characteristic absorption bands in the IR region that may obscure important spectral features of this compound. This interference can be partially mitigated by using alternative mulling agents such as hexachlorobutadiene, but spectral interpretation remains complicated compared to other methods.

  • Solid Films: For some applications, this compound can be characterized by forming thin solid films through solvent evaporation or hot-pressing between IR-transparent windows [4]. This approach is particularly valuable for studying molecular orientation and anisotropic effects through polarized FT-IR measurements. However, the method may produce variations in film thickness and uniformity that complicate quantitative analysis.

Table 2: Comparison of Solid Sampling Techniques for this compound FT-IR Analysis

Technique Sample Preparation Advantages Limitations
KBr Pellet Grinding with KBr and hydraulic pressing Excellent spectral quality; permanent record Time-consuming; potential for polymorphic changes
ATR Direct application to crystal surface Minimal preparation; rapid analysis; small samples Limited penetration depth; surface-sensitive
Mull Grinding with mulling agent Simple; requires minimal equipment Spectral interference from mulling agent
Solid Films Solvent evaporation or hot-pressing Suitable for orientation studies Inconsistent thickness; potential solvent retention
Selection Guidelines for this compound Characterization

The choice of sampling technique for this compound characterization should be guided by specific research objectives and sample characteristics. For routine qualitative analysis, ATR-FTIR represents the most efficient approach, providing rapid results with minimal sample preparation. When quantitative analysis is required, the KBr pellet method may be preferable due to its ability to control path length and sample concentration more precisely. For polymorph screening, where pressure-induced phase transitions are a concern, either ATR or mull techniques should be employed to avoid potential alterations in crystalline structure during sample preparation. When investigating molecular orientation or conducting polarization studies, solid films provide the most appropriate sampling format despite their technical challenges.

Experimental Protocol for this compound Characterization

Sample Preparation Procedures
4.1.1 KBr Pellet Method for this compound Analysis
  • Materials Preparation: Obtain anhydrous potassium bromide of spectroscopic grade and this compound reference standard of confirmed purity. Ensure all equipment is clean and dry to prevent moisture contamination. Pre-dry KBr powder at 110°C for 2-4 hours and store in a desiccator until use [4].

  • Sample Mixing: Precisely weigh approximately 1.0-1.5 mg of this compound and 200-250 mg of dried KBr using an analytical balance with 0.1 mg accuracy. Transfer both materials to an agate mortar and grind thoroughly for 2-3 minutes using a pestle to achieve a homogeneous mixture with uniform particle size distribution (ideally <5 µm). Proper grinding is essential to minimize light scattering and ensure optimal spectral quality.

  • Pellet Formation: Transfer the mixed powder to a 13-mm diameter pellet die and assemble according to manufacturer instructions. Apply pressure of approximately 8-10 tons using a hydraulic press under vacuum, maintaining pressure for 1-2 minutes to form a transparent pellet. Slowly release pressure and carefully remove the pellet from the die to avoid cracking or damage [4].

  • Pellet Storage: Immediately transfer the prepared pellet to a desiccator containing anhydrous desiccant to prevent moisture absorption. For optimal results, analyze the pellet immediately after preparation. If storage is necessary, maintain in a vacuum desiccator protected from light.

4.1.2 ATR Method for this compound Analysis
  • ATR Crystal Preparation: Clean the ATR crystal (typically diamond) with appropriate solvents (e.g., methanol, acetone) and lint-free wipes. Ensure the crystal surface is completely dry and free from previous sample residues before analysis.

  • Sample Application: Place a small quantity of this compound powder (typically 0.5-2 mg) directly onto the ATR crystal. For optimal results, use the integrated pressure applicator to apply firm, consistent pressure to the sample, ensuring uniform and complete contact with the crystal surface. The applied force should be sufficient to create a continuous film without damaging the crystal [2].

  • Rapid Analysis: With ATR sampling, no additional preparation is required. Proceed directly to spectral acquisition. Between samples, thoroughly clean the crystal surface to prevent cross-contamination.

Instrumental Parameters and Spectral Acquisition
  • Instrument Setup: Initialize the FT-IR spectrometer according to manufacturer specifications, allowing sufficient time for stabilization (typically 30-60 minutes). Purge the instrument optics with dry, CO₂-free air or nitrogen to minimize spectral contributions from atmospheric water vapor and carbon dioxide.

  • Background Measurement: Collect a background spectrum using the same sampling technique but without the this compound sample. For KBr pellets, use a pure KBr pellet prepared identically to sample pellets. For ATR, collect the background with a clean crystal. Set acquisition parameters to 4 cm⁻¹ resolution with 32-64 scans to optimize signal-to-noise ratio [5] [2].

  • Sample Spectral Acquisition: Position the prepared this compound sample in the instrument sample compartment. Collect the sample spectrum using identical parameters to the background measurement. Ensure the spectral range covers at least 4000-400 cm⁻¹ to capture the complete mid-IR region relevant for organic compound characterization.

  • Quality Verification: Examine the collected spectrum for acceptable signal-to-noise ratio (typically >100:1 for the strongest bands) and absence of artifacts such as saturation, fringes, or excessive scattering. Verify the intensity of the strongest absorption bands falls within the linear range of the detector (typically 0.5-1.2 absorbance units for optimal results).

Data Analysis and Interpretation

Spectral Processing and Validation

Following spectral acquisition, appropriate processing steps are essential to extract meaningful information from this compound FT-IR data:

  • Atmospheric Compensation: Apply automatic atmospheric compensation algorithms to subtract residual water vapor and carbon dioxide contributions from the spectrum. Most modern FT-IR software includes these functions, but manual verification is recommended by examining the regions around 2350 cm⁻¹ (CO₂) and 1500-1900 cm⁻¹ (water vapor) for residual artifacts.

  • Baseline Correction: Apply appropriate baseline correction to eliminate scattering effects and instrumental background, particularly important for KBr pellet spectra. Use polynomial or linear baseline fitting algorithms, avoiding over-correction that might distort authentic spectral features. The corrected baseline should follow the general contour of the spectrum without introducing artificial inflections.

  • Peak Identification: Identify major absorption bands in the this compound spectrum and assign them to specific molecular vibrations based on established correlation tables. Document wavenumber positions, intensities, and band shapes for all significant features. Compare with reference spectra if available to confirm compound identity and purity.

Interpretation of this compound Spectral Features

While specific spectral data for this compound (C₁₈H₁₈O₆) is not provided in the search results, interpretation would follow established principles for organic compound analysis:

  • Hydrogen Bonding Assessment: Examine the 3500-3200 cm⁻¹ region for O-H stretching vibrations, which provide insights into hydrogen bonding patterns. The exact position, width, and shape of these bands reveal the strength and nature of hydrogen bonding in the crystal structure. Strong hydrogen bonding typically shifts O-H stretches to lower wavenumbers (3200-3400 cm⁻¹) while broadening the absorption band.

  • Carbonyl Stretching Region: Carefully analyze the 1800-1650 cm⁻¹ range for C=O stretching vibrations, which are highly sensitive to molecular environment and conjugation effects. The precise position provides information about the specific type of carbonyl groups present and their participation in hydrogen bonding or conjugation with aromatic systems.

  • Fingerprint Region: The 1500-500 cm⁻¹ region contains complex vibrational modes resulting from coupled molecular motions that serve as a unique molecular fingerprint. While detailed assignment of individual bands requires computational methods, this region is invaluable for identity confirmation and polymorph discrimination.

  • Aromatic Structure Analysis: Examine the 3100-3000 cm⁻¹ range for aromatic C-H stretches and 1600-1450 cm⁻¹ for aromatic carbon-carbon stretching vibrations characteristic of aromatic rings likely present in this compound based on its molecular formula.

Advanced Spectral Analysis Techniques

For comprehensive this compound characterization, several advanced analytical approaches can provide additional insights:

  • Second-Derivative Analysis: Apply second-derivative transformation to enhance resolution of overlapping bands and identify hidden spectral features. This mathematical treatment minimizes broad background contributions while sharpening narrow absorption bands, facilitating more accurate peak identification.

  • Deconvolution and Curve Fitting: Use spectral deconvolution techniques to separate overlapping bands in complex spectral regions such as the carbonyl stretching or fingerprint regions. Apply Gaussian/Lorentzian mixture functions for optimal results, constraining fitting parameters based on chemical knowledge of the system.

  • Chemometric Analysis: Implement multivariate statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression when analyzing multiple this compound samples [6]. These approaches can identify subtle spectral variations related to polymorphic forms, impurity profiles, or manufacturing process changes that may not be visually apparent in raw spectra.

Table 3: Characteristic FT-IR Absorption Regions for this compound Structural Elements

Spectral Region (cm⁻¹) Vibrational Mode Structural Information
3500-3200 O-H stretching Hydrogen bonding patterns and strength
3100-3000 Aromatic C-H stretching Presence of aromatic rings
2950-2850 Aliphatic C-H stretching Methyl and methylene groups
1800-1650 C=O stretching Carbonyl group environment
1650-1450 Aromatic C=C stretching Aromatic ring vibrations
1300-1000 C-O stretching Ether and ester linkages
1000-650 Aromatic C-H bending Aromatic substitution pattern

Advanced Applications in Pharmaceutical Analysis

Hydrogen/Deuterium Exchange for Protein Dynamics

While primarily applied to protein characterization, the principles of hydrogen/deuterium (H/D) exchange studies using FT-IR spectroscopy can offer insights into molecular interactions and dynamics for smaller molecules like this compound under specific conditions:

  • Experimental Approach: The method involves monitoring the time-dependent replacement of exchangeable hydrogen atoms with deuterium by following apparent changes in FT-IR intensity, particularly in regions sensitive to this exchange [7]. For proteins, the amide II band near 1550 cm⁻¹ decreases as N-H bonds convert to N-D bonds, while the magnitude of the N-D bending vibrational band at 1450 cm⁻¹ increases.

  • Data Analysis Protocol: The fraction of unexchanged amide proton (F) at various time intervals is calculated using the equation: F = (AII - AII∞) / (AI × ω), where AI and AII are the absorbance maxima of the amide I and II bands, respectively, AII∞ is the amide II absorbance maximum of the fully deuterated sample, and ω is the ratio of AII/AI for the protonated form [7].

  • Kinetic Modeling: Exchange kinetics are typically modeled using a multi-exponential function: F = A₁e^(-k₁t) + A₂e^(-k₂t) + C, where k₁ and k₂ represent intermediate and slow exchange rates, respectively, and A₁, A₂, and C are constants [7]. This approach can reveal different populations of exchangeable hydrogens based on their solvent accessibility and local environment.

Clinical and Biomedical Applications

FT-IR spectroscopy has demonstrated significant potential in pharmaceutical and clinical contexts that can inform this compound development strategies:

  • Polymorph Screening: FT-IR serves as a powerful tool for identifying and characterizing different polymorphic forms of pharmaceutical compounds like this compound. Even subtle differences in molecular packing and conformation produce detectable spectral variations, particularly in the fingerprint region (1500-500 cm⁻¹). This application is crucial for ensuring consistent product quality and performance, as polymorphic forms can exhibit different bioavailability, stability, and processing characteristics.

  • High-Throughput Analysis: Recent advancements have enabled the development of FT-IR-based high-throughput screening approaches for pharmaceutical analysis. One study demonstrated the successful identification of over 650 active pharmaceutical ingredients (APIs) from 926 products using a portable FT-IR spectrometer as part of an analytical toolkit [6]. This capability could be valuable for verifying this compound identity and purity in quality control applications.

  • Biomedical Diagnostic Applications: Research has shown that FT-IR spectroscopy of bloodspot samples combined with pattern recognition analysis like orthogonal partial least squares discriminant analysis (OPLS-DA) can successfully classify various medical conditions with high sensitivity and specificity (Rcv > 0.93) [6]. While directly applicable to clinical diagnostics, this approach demonstrates the sensitivity of FT-IR to subtle molecular changes that could potentially be adapted to monitor this compound stability or formulation interactions.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound characterization using FT-IR spectroscopy, from sample preparation through data analysis:

VeratrilFTIRWorkflow cluster_sample Sample Preparation Options Start Start this compound Analysis SamplePrep Sample Preparation Start->SamplePrep KBrMethod KBr Pellet Method SamplePrep->KBrMethod ATRMethod ATR Method SamplePrep->ATRMethod InstrumentSetup Instrument Setup KBrMethod->InstrumentSetup ATRMethod->InstrumentSetup Background Collect Background Spectrum InstrumentSetup->Background SampleScan Collect Sample Spectrum Background->SampleScan DataProcessing Spectral Processing SampleScan->DataProcessing Interpretation Data Interpretation & Reporting DataProcessing->Interpretation DataProcessing->Interpretation Baseline Correction DataProcessing->Interpretation Atmospheric Compensation DataProcessing->Interpretation Peak Identification End Analysis Complete Interpretation->End

This compound FT-IR Experimental Workflow - This diagram outlines the comprehensive procedure for FT-IR characterization of this compound, highlighting critical decision points in sample preparation and sequential steps through data interpretation. Researchers can follow this workflow to ensure consistent, reproducible results.

Conclusion

FT-IR spectroscopy represents a versatile and powerful analytical technique for the comprehensive characterization of this compound throughout the drug development process. The methodologies outlined in these application notes and protocols provide researchers with detailed guidance for sample preparation, instrumental analysis, and data interpretation specific to this compound. By following these standardized procedures, scientists can obtain high-quality spectral data that reveals essential information about molecular structure, solid-form properties, and potential interactions.

The continued advancement of FT-IR technology, particularly through the integration of ATR accessories and sophisticated chemometric analysis tools, has further enhanced its utility in pharmaceutical applications. When combined with complementary analytical techniques and computational methods, FT-IR spectroscopy provides an indispensable tool for this compound characterization that supports drug development from initial discovery through formulation and quality control. The protocols described herein establish a foundation for consistent, reproducible analysis while allowing sufficient flexibility to address specific research questions that may arise during pharmaceutical development.

References

Troubleshooting Common Synthesis Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines potential issues, their causes, and corrective actions based on general synthetic organic chemistry practices.

Problem Possible Causes Corrective Actions
Low Yield/Product Purity Incomplete reaction; side reactions; inadequate purification. Optimize reaction conditions (time, temperature, catalyst); improve purification (e.g., column chromatography, recrystallization) [1].
Intermediate Formation Issues Impure or unstable starting materials; incorrect stoichiometry. Source high-purity reagents; confirm reagent ratios; use inert atmosphere if sensitive [1].
Poor Polymer/Product Characterization Insufficient analytical data. Characterize fully using FT-IR, NMR, SEM, BET surface area analysis, and TGA [1] [2].

Experimental Protocol & Workflow

The following workflow is adapted from a published synthesis of a veratryl alcohol-imprinted polymer, which shares similarities with Veratril chemistry and provides a detailed methodological example [1].

G Start Start Synthesis Step1 Synthesize Porphyrin Intermediate (5,10,15,20-tetraphenylporphyrin) Start->Step1 Step2 Functionalize with Methacrylamide Group Step1->Step2 Step3 Perform Suspension Polymerization (with cross-linker and template) Step2->Step3 Step4 Remove Template Molecule (Washing with solvent) Step3->Step4 Step5 Characterize Final Product (FT-IR, NMR, SEM, BET, TGA) Step4->Step5 End Final Polymer Product Step5->End

Key Steps & Methodologies
  • Synthesis of Methacrylamido-Functionalized Porphyrin [1]:

    • Step 1: Synthesize 5,10,15,20-tetraphenylporphyrin. Follow the Lindsey method by reacting benzaldehyde and pyrrole in chloroform with borontrifluoride etherate as a catalyst, followed by oxidation with tetrachloro-1,4-benzoquinone.
    • Step 2: Nitration. Convert the above porphyrin to 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin using sodium nitrite in trifluoroacetic acid.
    • Step 3: Reduction to Amine. Reduce the nitro group to an amino group using SnCl₂·2H₂O in hydrochloric acid to yield 5-(4-aminophenyl)-10,15,20-triphenylporphyrin.
    • Step 4: Methacrylamido Functionalization. React the amine with methacryloyl chloride in tetrahydrofuran (THF) with pyridine to obtain the final functional monomer, 5-(4-methacrylamidophenyl)-10,15,20-triphenylporphyrin. Purify the product using preparative thin-layer chromatography (TLC).
  • Polymerization [1]:

    • Technique: Use suspension polymerization.
    • Process: Copolymerize the functional porphyrin monomer with other methacrylamido-amino-acid monomers and a cross-linking agent (ethylene glycol dimethacrylate, EDMA) in the presence of the template molecule (veratryl alcohol) and an initiator (AIBN).
    • Template Removal: After polymerization, wash the polymer beads thoroughly with a suitable solvent to remove the veratryl alcohol template, creating the recognition cavities.

Multi-Step Synthesis Yield Calculation

For any multi-step synthesis, tracking the overall yield is crucial for process evaluation. The overall yield is the product of the yields of each individual step [3].

Formula: Overall Yield (%) = (Yield₁ × Yield₂ × Yield₃ × … × Yieldₙ) × 100 (Where each yield is expressed as a decimal, e.g., 90% = 0.90)

The following table demonstrates how a hypothetical 3-step synthesis yield can be calculated.

Step Number Reaction Description Yield (%) Yield (Decimal)
1 Formation of intermediate A 92 0.92
2 Conversion of A to B 85 0.85
3 Final transformation to product C 78 0.78
Overall Yield (Decimal): 0.92 × 0.85 × 0.78 ≈ 0.61
Overall Yield (%): 61%

Key Technical Takeaways

  • Characterization is Critical: The identified protocol emphasizes comprehensive characterization using FT-IR, NMR, SEM, and BET surface area analysis. MIP beads in the study had a significantly larger surface area (147.01 m²/g) than NIP beads (49.50 m²/g), which is a key performance metric [1].
  • Monitor Each Step: Calculating the overall yield helps identify the least efficient step in the synthesis (the "bottleneck"), which is the primary target for optimization efforts [3].

References

Troubleshooting Low Yield in Veratryl Alcohol Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing low conversion or selectivity, the following table summarizes potential causes and solutions.

Problem Category Specific Issue Proposed Solution Key Parameters to Check/Adjust
Catalyst System Inefficient Biomimetic Catalyst [1] Use dimeric Mn(III) complexes with Schiff base ligands (e.g., Mn2L22(H2O)2(DCA)2). Catalyst structure (dimeric complexes show higher activity), catalyst loading (e.g., 0.5 mol%) [1].
Low-Activity Lignin Peroxidase (LiP) Mutant [2] Use LiP wild-type or ensure critical residues (Glu168, Glu250) are functional in mutants. Check mutagenesis targets (Glu168, Glu250 are crucial for VA binding/turnover) [2].
Reaction Conditions Suboptimal Oxidant [1] Use chlorine-free oxidants like hydrogen peroxide (H2O2) or dioxygen (air flow). Oxidant type and concentration (e.g., 5 mL TBHP), solvent compatibility [3] [1].
Non-Ideal Physical Conditions [3] Optimize temperature, pressure, and reaction time in a continuous reactor. Temperature (e.g., 90°C), pressure (e.g., 15 bar), catalyst weight (e.g., 3.2 g), WHSV-1 [3].
Substrate & Stabilization Poor Binding/Stabilization of VA Radical [2] Ensure the enzyme's active site (Trp171 environment, Asp165, Glu168, Glu250) is intact for VA/VA•+ stabilization. pH of the reaction medium (affects residue protonation), presence of key acidic residues [2].

Detailed Experimental Protocols

Here are two detailed methodologies for high-yield VA oxidation, one enzymatic and one chemical-catalytic.

High-Yield Oxidation Using a Bimetallic Catalyst (Chemical)

This protocol is adapted from a study achieving ~98% conversion and selectivity using a continuous-process reactor [3].

  • Catalyst Preparation: The bimetallic catalyst (e.g., AC-Mn(10%)/Zn(15%)) is prepared by a wet impregnation method. Manganese and zinc salts are incorporated into activated carbon derived from a waste surgical mask. The catalyst is then characterized by techniques like XRD, BET, and FT-IR [3].
  • Reaction Setup:
    • Use a continuous-process reactor.
    • Load the reactor with 3.2 grams of the bimetallic catalyst.
    • Use 5 mL of tert-butyl hydroperoxide (TBHP) as the solvent and oxidant.
  • Reaction Execution:
    • Set the reactor temperature to 90°C.
    • Set the pressure to 15 bar.
    • Introduce the veratryl alcohol substrate at a controlled weight hourly space velocity (WHSV⁻¹).
    • Maintain the reaction for the optimized time.
  • Analysis & Validation:
    • Monitor conversion and selectivity using analytical techniques like GC or HPLC.
    • Confirm the identity of the veratraldehyde product.
    • The catalyst showed high stability, maintaining a 95.8% yield after five reaction runs [3].
Oxidation via Lignin Peroxidase (Enzymatic)

This protocol focuses on the critical molecular determinants for efficient enzymatic oxidation [2].

  • Enzyme Preparation: Use wild-type Phanerochaete chrysosporium LiP (isoenzyme H8). Avoid mutations at residues Glu168 and Glu250, as they are crucial for VA binding and turnover [2].
  • Reaction Environment:
    • Maintain an acidic environment (pH ~3.0) to match the enzyme's optimal working conditions and ensure proper protonation states of key acidic residues (Glu168, Asp264) [2].
    • The enzyme's catalytic cycle is initiated by adding H₂O₂.
  • Key Considerations:
    • Long-Range Electron Transfer: Oxidation occurs at the surface residue Trp171 via a long-range electron transfer (LRET) from the heme cofactor. The environment around Trp171 must be intact [2].
    • Radical Stabilization: Residues Glu168, Asp165, Glu250, Asp264, and Phe267 contribute to the binding and stabilization of VA and its radical cation (VA•+), which is crucial for high yield [2].

Workflow & Pathway Diagrams

The following diagrams, created with Graphviz, illustrate the core mechanisms and experimental workflows.

Diagram 1: LiP Catalytic Cycle & VA Oxidation Site

This diagram outlines the catalytic cycle of Lignin Peroxidase and the key residues involved in oxidizing Veratryl Alcohol [2].

LiP_Mechanism cluster_cycle Lignin Peroxidase (LiP) Catalytic Cycle cluster_site Surface Oxidation Site at Trp171 node_blue node_red node_yellow node_green Resting Resting State (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O, Por⁺⁺) Resting->CompoundI H₂O₂ CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII e⁻ from VA (via Trp171•) Trp171 Trp171 CompoundI->Trp171 Long-Range Electron Transfer CompoundII->Resting e⁻ from another VA Glu250 Glu250 Trp171->Glu250 H-Bond VA Veratryl Alcohol (VA) Trp171->VA Oxidizes Glu250->VA Bind & Stabilize Glu168 Glu168 Glu168->VA Bind & Stabilize VA_rad VA Radical Cation (VA•⁺) VA->VA_rad Oxidized

Diagram 2: High-Yield Continuous Process Workflow

This diagram illustrates the experimental workflow for the high-yield continuous process using a bimetallic catalyst [3].

Continuous_Process cluster_cat Catalyst Properties CatalystPrep Catalyst Preparation (Wet Impregnation) ReactorLoading Reactor Loading (3.2 g catalyst) CatalystPrep->ReactorLoading ConditionSet Set Conditions (90°C, 15 bar) ReactorLoading->ConditionSet FeedIntroduction Introduce Feeds (VA + 5mL TBHP) ConditionSet->FeedIntroduction Reaction Continuous Reaction (Optimized WHSV⁻¹) FeedIntroduction->Reaction ProductCollection Collect Output Reaction->ProductCollection Analysis Analysis & Validation (GC/HPLC) ProductCollection->Analysis Cat1 AC-Mn(10%)/Zn(15%) Cat2 High Mesoporosity Cat3 From Waste Mask

Frequently Asked Questions (FAQs)

  • Q1: Why are residues Glu168 and Glu250 in LiP so important? A1: Computational and experimental studies show that Glu168 is crucial for binding veratryl alcohol, while Glu250 is involved in both binding and the catalytic turnover. Glu250 also contributes to the deprotonation of the Trp171 radical cation, a key step in the oxidation mechanism [2].

  • Q2: Are there stable, non-enzymatic catalysts for this reaction? A2: Yes. Bimetallic catalysts (e.g., Mn and Zn on activated carbon) have shown excellent performance and stability. One study reported a 98% conversion and selectivity to veratraldehyde, with the catalyst maintaining a 95.8% yield even after five reaction cycles in a continuous process [3].

  • Q3: What is the role of Trp171 in LiP? A3: Trp171 acts as a long-range electron transfer (LRET) site on the enzyme surface. Compound I oxidizes Trp171, which then directly oxidizes the bulky veratryl alcohol substrate that cannot access the heme cofactor buried inside the enzyme [2].

References

solubility issues with Veratril in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Veratril Solubility: Key Data & Properties

The table below summarizes the fundamental chemical and structural information for this compound, which is crucial for understanding its solubility behavior.

Property Description
Systematic Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [1]
Chemical Formula C18H18O6 [1]
Molar Mass 330.33 g/mol [1]
Crystal System Orthorhombic [1]
Space Group Fdd2 [1]
Notable Functional Groups Two carbonyl groups (dione), four methoxy groups (-OCH₃) [1]

The presence of multiple polar methoxy and carbonyl groups suggests potential solubility in polar organic solvents. However, the large aromatic carbon skeleton can limit solubility, especially in highly polar solvents like water [2]. The crystal packing, stabilized by intermolecular C–H⋯O contacts, also influences dissolution by affecting the energy required to break apart the crystal lattice [1].

Experimental Solubility Determination Workflow

For determining drug solubility, here is a generalized experimental protocol adapted from methods used for similar compounds [3].

G Start Start Solubility Measurement Prep Preparation Phase Start->Prep Step1 1. Saturate Solution • Add excess solute to solvent • Maintain constant temperature • Agitate for extended period (e.g., 140 min) Prep->Step1 Step2 2. Sample Solution • Withdraw saturated supernatant • Filter if necessary to remove undissolved solid Step1->Step2 Step3 3. Analyze Concentration • Use UV-Vis spectrophotometry • HPLC • Gravimetric analysis Step2->Step3 Step4 4. Calculate Solubility • Use calibration curve • Report in mol/L (M), g/L, or mole fraction Step3->Step4 Model 5. Model Data (Optional) • Fit to thermodynamic models • (e.g., Apelblat, Van't Hoff) Step4->Model

Solubility Prediction Methods

When experimental data is scarce, researchers can use in-silico methods to predict solubility.

Method Type How It Works Applications & Notes
Machine Learning (e.g., FASTSOLV) Uses neural networks trained on large databases (e.g., BigSolDB) to predict logS from molecular structures and temperature [4] [5]. Predicts solubility in various organic solvents at arbitrary temperatures; open-source and available via web interfaces [4].
Traditional Models (e.g., HSP) Uses Hansen Solubility Parameters (δD, δP, δH) to estimate miscibility based on the principle of "like dissolves like" [5]. Popular in polymer and coating industries; requires known parameters or experimental triangulation [5].

Frequently Asked Questions

Q1: What are the best organic solvents to try for dissolving this compound? Based on its structure, polar aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent for compounds with polar functional groups due to their high polarity and ability to act as hydrogen bond acceptors [2]. Acetone or ethyl acetate may also be effective, though solubility might be lower than in DMSO or DMF due to the size of the this compound molecule [2].

Q2: How does temperature affect the solubility of drugs like this compound? For most solid compounds, solubility increases with temperature. This dissolution process is typically endothermic (absorbs heat) and entropy-driven [6]. The relationship between temperature and solubility can be quantitatively described and predicted using models like the Van't Hoff or Apelblat equations [6] [3].

Q3: The experimental solubility of my compound is very low. What are my options? Several technological approaches can address low solubility:

  • Particle Size Reduction: Use supercritical fluid technologies, such as the Supercritical Anti-Solvent (SAS) method, to produce fine particles with increased surface area, thereby enhancing dissolution rates and solubility [3].
  • Alternative Formulations: Explore the use of co-solvents or surfactants to create a more favorable solvation environment [2].

References

optimizing Veratril crystallization process

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key structural characteristics of Veratril that affect its crystallization?

    • A: this compound, or 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (C₁₈H₁₈O₆), crystallizes in the orthorhombic crystal system with the Fdd2 space group. Its unit cell parameters are a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, and β = 90°. The molecular packing within the crystal lattice is stabilized by intermolecular C–H⋯O contacts, forming a herringbone arrangement. Understanding this can help in selecting solvents and designing co-crystallization agents [1].
  • Q2: What is the primary goal when troubleshooting a crystallization process for purity?

    • A: The main goal is to control the kinetics of crystal growth to minimize the incorporation of impurities into the crystal lattice. This often involves managing the supersaturation level to avoid rapid, disordered crystal formation [2] [3].
  • Q3: How can I recover a high-purity product if my initial crystallization yield is poor?

    • A: A poor yield is often due to an excess of solvent, which keeps too much compound dissolved in the mother liquor. You can recover more product by concentrating the mother liquor via evaporation and performing a second crop crystallization. Alternatively, you can remove all solvent and attempt the crystallization again with a different solvent system [2].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Rapid Crystallization Excessive supersaturation; Solvent cooling too quickly; Shallow solvent pool in a large flask [2]. Add 1-2 mL more of hot solvent to decrease supersaturation [2]. Use a smaller flask to reduce surface area and slow cooling [2]. Insulate the flask with a watch glass and a towel or cork ring to slow heat loss [2].
No Crystallization Insufficient supersaturation; Lack of nucleation sites [2]. Scratch the inside of the flask with a glass rod [2]. Add a seed crystal from a previous batch or pure material [2]. Boil off a portion of the solvent (e.g., half) to increase concentration and cool again [2].
Poor Product Purity Impurities in the feed material; Rapid crystal growth trapping impurities; Unfavorable operating conditions [3]. Ensure sample purity is >95% before crystallization [4]. Use a slower, more controlled cooling rate [2]. Optimize operating conditions like temperature, pH, and agitation [3]. Perform a hot filtration to remove insoluble impurities before crystallization begins [2].
Low Yield Too much solvent used; Excessive loss to mother liquor [2]. Concentrate the mother liquor and perform a second crop crystallization [2]. Re-dissolve the crude solid and repeat crystallization with a different solvent or less solvent [2].

Experimental Workflow for Optimization

For a systematic approach to optimization, follow the workflow below. The subsequent diagram visualizes this process.

  • Characterize the Starting Material: Confirm the identity and purity of your this compound sample using techniques like 1H NMR and FT-IR, as described in the literature [1].
  • Select a Solvent System: Choose a solvent or mixed solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature. Consider the molecular structure and known crystal packing.
  • Dissolve the Sample: Gently heat the this compound in the minimum amount of hot solvent needed to achieve complete dissolution.
  • Induce Crystallization: Allow the solution to cool slowly in an insulated environment. If crystals do not form, employ the nucleation techniques listed in the troubleshooting table (e.g., seeding, scratching).
  • Analyze the Product: Assess the crystal quality, purity, and morphology using analytical techniques such as microscopy and X-ray Diffraction (XRD) to verify the crystal structure against known data [1].
  • Iterate and Optimize: Based on the results, adjust parameters like solvent composition, cooling rate, or use of additives to improve crystal size and purity.

The following diagram illustrates the logical flow of this troubleshooting and optimization process.

VeratrilOptimization start Start: Crystallization Issue analyze Analyze Observed Problem start->analyze rapid Rapid Crystallization analyze->rapid none No Crystallization analyze->none impure Poor Purity/Quality analyze->impure lowyield Low Yield analyze->lowyield rapid_sol1 Add More Hot Solvent rapid->rapid_sol1 rapid_sol2 Use Smaller Flask & Insulate rapid->rapid_sol2 none_sol1 Scratch Flask or Add Seed Crystal none->none_sol1 none_sol2 Concentrate Solution & Re-cool none->none_sol2 impure_sol1 Ensure Sample Purity >95% impure->impure_sol1 impure_sol2 Slow Cooling Rate & Optimize Conditions impure->impure_sol2 impure_sol3 Perform Hot Filtration impure->impure_sol3 lowyield_sol1 Perform Second Crop Crystallization lowyield->lowyield_sol1 lowyield_sol2 Re-dissolve & Try New Solvent System lowyield->lowyield_sol2 verify Verify Solution & Analyze Product rapid_sol1->verify rapid_sol2->verify none_sol1->verify none_sol2->verify impure_sol1->verify impure_sol2->verify impure_sol3->verify lowyield_sol1->verify lowyield_sol2->verify end Optimized Process verify->end

This compound Crystallization Troubleshooting Workflow

Advanced Optimization & Seeding Protocol

For challenging cases where standard troubleshooting fails, a controlled seeding strategy can be highly effective.

Detailed Seeding Protocol:

  • Prepare a Saturated Solution: Create a saturated solution of this compound in your chosen solvent system at a temperature where it is thermodynamically stable (this is often slightly above the lab temperature, e.g., 25-30°C).
  • Generate Seed Crystals: Prepare a separate batch of small, high-purity this compound crystals by rapidly cooling a very small volume of a hot, saturated solution or by using an antisolvent vapor diffusion technique.
  • Prepare the Seed Stock: Gently crush a few of the high-quality seed crystals between two glass slides or in a small mortar. Suspend the resulting micro-crystals in a drop of cold, clear mother liquor or an antisolvent.
  • Introduce the Seeds: Using a micro-spatula, a needle, or a glass rod, transfer a very small amount of the seed suspension into the cooled, saturated solution. Avoid introducing too many seeds.
  • Monitor Crystal Growth: Allow the crystals to grow slowly under controlled, undisturbed conditions.

The following diagram outlines the logical decision-making process for determining when and how to apply seeding in your optimization efforts.

SeedingWorkflow start Initial Crystallization Attempt fail Result: No Crystals or Poor Quality start->fail success Success: High-Quality Crystals decision Is the solution supersaturated and stable? fail->decision decision->start No (Concentrate further) seeding Apply Seeding Protocol decision->seeding Yes end Proceed with Crystal Growth seeding->end

Seeding Protocol Decision Flow

References

Framework for Analytical Method Development and Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation confirms that your procedure is suitable for its intended use, ensuring reliable and reproducible results [1]. The core parameters and their objectives are summarized below.

Table 1: Key Validation Parameters and Their Objectives

Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity [1] Confirm the method can distinguish the analyte (Veratril) from other components. No interference from placebo, impurities, or degradants [1].
Accuracy [2] Determine the closeness of test results to the true value. Recovery of 98-102% [2].

| Precision

  • Repeatability
  • Intermediate Precision [1] | Establish the degree of scatter in results under normal (same analyst, day) and varied conditions (different analysts, days). | % RSD (Relative Standard Deviation) not greater than 2.0% [2]. | | Linearity [2] | Demonstrate that the test results are directly proportional to analyte concentration. | Coefficient of determination (r²) greater than 0.999 [2]. | | Range [1] | Confirm the interval between upper and lower concentration levels with suitable precision, accuracy, and linearity. | Defined by linearity and accuracy studies [1]. | | Limit of Detection (LOD) [2] | Determine the lowest amount of analyte that can be detected. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [2]. | | Limit of Quantification (LOQ) [2] | Determine the lowest amount of analyte that can be quantified with acceptable precision and accuracy. | LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve) [2]. | | Robustness [1] | Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should remain valid under varied conditions [1]. |

A Generalized Workflow for Method Development

The following diagram outlines a high-level workflow for developing and validating an analytical method, from initial setup to routine use. You can adapt this general process for this compound.

G start Start Method Development define Define Method Objective and Requirements start->define research Literature Review & Analyte Characterization define->research dev Method Development (Select technique, optimize parameters) research->dev pre_val Pre-Validation Testing dev->pre_val Initial method established pre_val->dev Needs optimization val_protocol Create Validation Protocol pre_val->val_protocol Pre-validation successful execute_val Execute Validation Study val_protocol->execute_val execute_val->dev Criteria not met report Compile Validation Report execute_val->report All acceptance criteria met routine Routine Use & Monitoring report->routine reval Periodic Revalidation (Every 5 years or after changes) routine->reval reval->routine Method remains valid

Generalized Analytical Method Development Workflow

Frequently Asked Questions (FAQs) & Troubleshooting

Here are common issues encountered during method development and validation, with potential solutions.

Table 2: Troubleshooting Common Analytical Method Issues

Problem Potential Root Cause Suggested Solution

| Poor Recovery in Accuracy | Incomplete extraction, analyte degradation, or interference. | - Optimize extraction solvent, time, and technique.

  • Check analyte stability in solution and ensure compatibility with solvent [3]. | | High % RSD in Precision | Inconsistent sample preparation, instrument instability, or method not robust. | - Standardize sample prep procedures.
  • Perform system suitability tests before analysis [2].
  • Investigate robustness of critical parameters (e.g., pH, temperature). | | Non-Linear Calibration Curve | Saturation at high concentrations, inappropriate detection technique, or chemical interactions. | - Dilute samples to remain in linear detector range.
  • Verify the selected wavelength/technique is optimal for the concentration range [3]. | | Failing System Suitability | Uncalibrated instrument, degraded standards/reagents, or unresolved peaks. | - Follow instrument calibration procedures (wavelength, stray light) [2].
  • Prepare fresh mobile phase and standards.
  • Re-optimize method conditions for better resolution. |

References

Understanding and Preventing Drug Decomposition: A Framework

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the primary factors that cause drug decomposition during experiments? Drug decomposition is primarily driven by chemical instability. Key factors to investigate include [1]:

  • Temperature: Higher temperatures typically accelerate decomposition.
  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions.
  • Presence of Microorganisms: Bacterial contamination can lead to the breakdown of certain compounds.
  • Chemical Preservatives: Some common preservatives (e.g., sodium azide) may unexpectedly accelerate the hydrolysis of certain drugs, especially ester-types [1].

FAQ 2: What general strategies can prevent drug decomposition? While specific to Veratril are unavailable, proven stabilization strategies include [1]:

  • Sterile Filtration: Using an aseptic collection kit to remove microorganisms can effectively prevent biodegradation [1].
  • Low-Temperature Storage: Storing samples at -20°C significantly slows down decomposition reactions [1].
  • Additive Screening: Systematically testing different buffers and stabilizers is crucial, as the effectiveness of additives like sodium azide varies by compound [1].

Troubleshooting Guide: Drug Decomposition

Observation Possible Cause Investigative Action Preventive Measure

| Gradual decrease in drug concentration over time | Chemical hydrolysis or enzymatic breakdown | 1. Perform stability-indicating assay (e.g., HPLC). 2. Check for pH drift in solution. 3. Test for microbial growth. | 1. Optimize buffer pH. 2. Use sterile filtration. 3. Store samples at -20°C [1]. | | Rapid degradation under specific conditions | Temperature or light sensitivity | 1. Conduct stress testing at different temperatures. 2. Expose samples to UV/VIS light. | 1. Implement strict temperature control. 2. Use amber glassware for light-sensitive compounds. | | Degradation only in the presence of a preservative | Incompatibility with stabilizer | 1. Analyze degradation products (e.g., LC-MS). 2. Test stability with alternative preservatives. | Screen various stabilizers for compatibility. |

Experimental Protocol: Stability Testing

This protocol offers a starting point for evaluating drug stability, inspired by general practices in the field [1].

Objective: To evaluate the long-term stability of a drug substance in a solution under various storage conditions.

Materials:

  • Drug substance (e.g., this compound)
  • Appropriate solvent or buffer
  • Sterile filtration unit (e.g., 0.22 μm filter)
  • HPLC system with a UV-Vis detector or other suitable analytical instrument
  • Sterile vials
  • Refrigerator (4°C) and Freezer (-20°C)

Methodology:

  • Solution Preparation: Prepare a stock solution of the drug at a standard concentration (e.g., 500 ng/mL) in the chosen solvent [1].
  • Sample Aliquoting: Divide the solution into multiple sterile vials.
  • Preservative Testing: Add different potential stabilizers (e.g., NaN³) to select vials, keeping one set as a control.
  • Sterile Filtration: Pass one set of samples through a sterile filtration kit [1].
  • Storage: Store samples under different conditions:
    • Room Temperature (e.g., 25°C)
    • Refrigerated (4°C)
    • Frozen (-20°C) [1]
  • Time-Point Analysis: At predetermined intervals (e.g., 0, 1, 3, and 6 months), analyze the samples using HPLC to measure the remaining concentration of the parent drug [1].
  • Data Analysis: Plot drug concentration over time to determine degradation rates and identify the most stable conditions.

Experimental Workflow Visualization

The diagram below outlines the logical flow of the stability testing experiment.

Start Start Stability Test Prep Prepare Drug Solution Start->Prep Aliquot Aliquot Samples Prep->Aliquot Groups Apply Conditions: - Temperature - Preservatives - Sterile Filtration Aliquot->Groups Store Store Samples Groups->Store Analyze Analyze via HPLC Store->Analyze Data Determine Stable Conditions Analyze->Data End End Data->End

References

comparison of Veratril and veratryl alcohol in enzymatic studies

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the Terminology

The table below summarizes the key distinctions based on the search results.

Aspect Veratryl Alcohol Veratril
Identity Natural organic compound (3,4-dimethoxybenzyl alcohol) [1] Brand name for a prescription drug (antihypertensive) [2]
Primary Context Enzymology, lignin biodegradation, and fungal metabolism research [3] [4] [5] Human medicine for managing hypertension and angina [2]
Role in Enzymatic Studies Well-documented substrate/redox mediator for ligninolytic enzymes (e.g., Lignin Peroxidase) [3] [4] No association with in vitro enzymatic studies found in scientific literature

Veratryl Alcohol in Enzymatic Studies

Veratryl alcohol is a crucial compound in the study of lignin-degrading enzymes, particularly from white-rot fungi like Phanerochaete chrysosporium.

Experimental Applications and Protocols

Researchers use veratryl alcohol in several key ways:

  • As a Substrate for Lignin Peroxidase (LiP): It is oxidized by LiP to veratraldehyde, serving as a standard assay to measure LiP activity [4].
  • As a Redox Mediator: The veratryl alcohol cation radical can act as a diffusible mediator, oxidizing other bulky substrates like lignin that cannot directly access the enzyme's active site [4].
  • As a Protective Agent: It helps protect LiP from inactivation by excess hydrogen peroxide, stabilizing the enzyme during reactions [4].

A typical protocol for measuring LiP activity using veratryl alcohol is as follows [6]:

  • Reaction Mixture: Combine 100 mM sodium tartrate buffer (pH 3.0), 2 mM veratryl alcohol, and a sample of cell-free culture filtrate or purified enzyme.
  • Initiation: Start the reaction by adding hydrogen peroxide to a final concentration of 0.4 mM.
  • Measurement: Monitor the increase in absorbance at 310 nm for the formation of veratraldehyde (ε310 = 9,300 M⁻¹cm⁻¹).
  • Calculation: One unit of enzyme activity is defined as the amount of enzyme producing 1 μmol of veratraldehyde per minute.
Mechanism of Action in LiP Catalysis

The diagram below illustrates the catalytic cycle of Lignin Peroxidase and the dual role of veratryl alcohol (VA).

LiP_Cycle Native Native CI CI Native->CI H₂O₂ CII CII CI->CII VA (1e⁻) CII_alt Compound II CI->CII_alt Other Substrate (1e⁻) CII->Native VA (1e⁻) CIII CIII CIII->Native VA VA VA VA_rad VA_rad VA->VA_rad LiP Oxidation VA_rad->VA Oxidizes Other Substrate VAlet VAlet VA_rad->VAlet Non-enzymatic H2O2 H2O2 H2O2->CIII Excess H₂O₂ Other_Sub Other_Sub CII_alt->Native VA (1e⁻)

This diagram shows two key functions of veratryl alcohol:

  • Catalytic Turnover: It serves as an electron donor to reduce both Compound I and Compound II of LiP back to their native state, completing the catalytic cycle [4].
  • Redox Mediation: The veratryl alcohol cation radical can diffuse away and oxidize other substrates, enabling the degradation of complex lignin polymers [4].
  • Enzyme Protection: It can revert the inactive LiP Compound III, formed by excess H₂O₂, back to the native enzyme, thus protecting it from inactivation [4].

How to Proceed with Your Comparison Guide

Given that a direct comparison is not feasible, you can structure your guide to focus on the well-documented subject:

  • Focus on Veratryl Alcohol: Your guide can comprehensively detail the role, mechanisms, and experimental protocols for veratryl alcohol.
  • Address the Confusion: Include a section to clarify the common confusion with the name "this compound," explaining that it is a pharmaceutical and not used in enzymatic assays.
  • Expand on Alternatives: While "this compound" is not an alternative, you can compare veratryl alcohol with other common mediators used in lignin degradation, such as ABTS or natural phenolic compounds like acetosyringone, for which experimental data is available [7] [8].

References

Veratril redox potential comparison with similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Intracellular Redox Activity Comparison

The table below summarizes the intracellular redox behavior of resveratrol and quercetin in HeLa cells under different conditions, based on experimental data [1]. Positive values indicate pro-oxidant activity (increased ROS), while negative values indicate antioxidant activity (decreased ROS).

Compound Concentration Effect under Basal Conditions (% vs Control) Effect under H₂O₂-Induced Stress (% vs Control)
Quercetin 5 µM -4% (Antioxidant) -17% (Antioxidant)
25 µM -14% (Antioxidant) -29% (Antioxidant)
50 µM -20% (Antioxidant) -41% (Antioxidant)
Resveratrol 5 µM -12% (Antioxidant) +2% (Pro-oxidant)
25 µM -7% (Antioxidant) +8% (Pro-oxidant)
50 µM -7% (Antioxidant) +10% (Pro-oxidant)
Equimolar Mixture (Quercetin & Resveratrol) 5 µM -5% (Antioxidant, Antagonistic) -15% (Antioxidant, Additive)
25 µM -6% (Antioxidant, Antagonistic) -37% (Antioxidant, Synergistic)
50 µM -6% (Antioxidant, Antagonistic) -46% (Antioxidant, Synergistic)

Key Findings from the Data [1]:

  • Quercetin acts as a consistent, dose-dependent antioxidant under both basal and oxidative stress conditions.
  • Resveratrol shows mild antioxidant activity under basal conditions but exhibits a clear pro-oxidant effect when cells are under H₂O₂-induced stress.
  • Combined Effects: The mixture of quercetin and resveratrol shows complex interactions:
    • Antagonism under basal conditions, where the combined effect is weaker than the sum of individual effects.
    • Additive or Synergistic effects under oxidative stress, where the combination is more effective than either compound alone.

Experimental Protocol for Intracellular Redox Assessment

The data in the table was generated using the following detailed methodology, which can serve as a reference for your own experiments [1].

  • 1. Cell Line and Culture: HeLa (human cervical adenocarcinoma) cells are cultured in standard conditions.
  • 2. Compound Preparation: Quercetin and resveratrol are dissolved in DMSO and further diluted in cell culture medium. The final DMSO concentration should not affect cell viability (e.g., ≤0.1%).
  • 3. Treatment Groups:
    • Basal Condition: Cells are exposed to various concentrations (e.g., 5, 25, 50 µM) of the test compounds (singly or in mixture) for a set period (e.g., 1 hour).
    • Pro-oxidant Condition: Cells are pre-treated with the compounds, followed by co-exposure with a pro-oxidant like H₂O₂ (e.g., 200 µM) for the same duration.
  • 4. ROS Detection:
    • Cells are loaded with a cell-permeable, ROS-sensitive fluorescent probe, CM-H₂DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate).
    • This probe is non-fluorescent until it penetrates the cell, where intracellular esterases cleave its acetate groups. It then becomes trapped inside and fluoresces upon oxidation by ROS.
  • 5. Data Acquisition and Analysis:
    • Fluorescence is measured using a spectrofluorimeter.
    • Results are calculated as the percentage change in fluorescence intensity of treated cells compared to untreated control cells, using the formula: (Fluorescence_treated - Fluorescence_control) / Fluorescence_control * 100.

Understanding Resveratrol's Redox Mechanisms

Resveratrol's redox activity is complex and involves multiple pathways beyond direct radical scavenging.

  • ERβ/p38 Pathway for Neuroglobin Induction: In neuronal-derived cells (SH-SY5Y), a key protective mechanism involves estrogen receptor β (ERβ). The diagram below illustrates this pathway that increases neuron resilience [2].

G Res Resveratrol ERbeta ERβ Res->ERbeta p38 p38 ERbeta->p38 p38_P p38 (Phosphorylated) p38->p38_P NGB_mRNA NGB mRNA Translation p38_P->NGB_mRNA NGB_Stab Blocked NGB Degradation p38_P->NGB_Stab NGB_Cyto NGB (Cytosolic) NGB_mRNA->NGB_Cyto NGB_Stab->NGB_Cyto NGB_Mito NGB (Mitochondrial) NGB_Cyto->NGB_Mito Protection Neuron Resilience vs. Oxidative Stress NGB_Mito->Protection

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a known activator of SIRT1, an NAD+-dependent deacetylase. SIRT1 activation influences critical processes like energy metabolism, stress resistance, and cellular survival, which contributes to its observed anti-aging and neuroprotective effects [3].
  • Pleiotropic Redox Interactions: Resveratrol is a "promiscuous molecule" that interacts with numerous targets. It can influence the activity of various enzymes, including inhibiting cyclooxygenase (COX-1/2), inducible nitric oxide synthase (iNOS), and certain cytochrome P450 enzymes, which contributes to its overall antioxidant and chemopreventive profile [4].

Key Considerations for Researchers

  • Context-Dependent Activity: The redox behavior of polyphenols like resveratrol is not fixed. It can shift from antioxidant to pro-oxidant based on concentration, cellular environment, metabolic state, and the presence of metal ions [1].
  • Mixture Interactions: When developing combination therapies or nutraceuticals, be aware that combining bioactive compounds can lead to antagonistic, additive, or synergistic effects, as shown in the quercetin-resveratrol study [1].
  • Measurement Matters: Standard redox potential measured in a cell-free system may not predict intracellular behavior. Functional cellular assays, like the one described, are crucial for evaluating biological activity [1].

References

performance of Veratril-derived macrocycles in host-guest chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Established Macrocycles for Performance Benchmarking

Since data on Veratril-derived macrocycles is unavailable, you can benchmark against well-characterized macrocyclic families. The table below summarizes key classes and their typical performance indicators based on current research.

Macrocycle Class Key Structural Features Typical Guests Reported Performance (Association Constant - Ka, M⁻¹) Stimuli-Responsive Behaviors
Cucurbit[n]urils (CB[n]) [1] [2] [3] Polar portals, hydrophobic cavity, rigid structure Adamantane derivatives, ferrocene, cationic drugs [2] [3] Up to 10¹² for high-affinity pairs (e.g., adamantane with CB[7]) [2] pH, competitive guests [2]
Pillar[n]arenes [4] [1] [5] Pillar-shaped, rigid, tunable portals Alkyl chains, ionic liquids, viologens [1] [5] Varies widely with substitution; used in sensing (e.g., FID assays) [1] pH, ions, light, redox [4]
Cyclodextrins (CDs) [1] [6] [2] Natural oligosaccharides, hydrophilic exterior, hydrophobic interior Adamantane, hydrophobic drug molecules [2] [3] 10³ – 10⁵ for adamantane derivatives [3] pH, enzymes, competitive guests [2]
Calix[n]arenes [4] [1] [6] Versatile 3D basket-like structure Neutral molecules, anions, cations [1] Varies with ring size and functionalization pH, ions, light [4]
Biphenarenes [5] Customizable large cavities, modular synthesis Cationic, anionic, and neutral molecules [5] Customizable via synthetic design; suitable for large guests [5] pH, competitive binding [5]
Motorized Macrocycles [7] Crown-ether-like with embedded molecular motor Ammonium salts [7] Binding affinity reversibly modulated by light [7] Light, heat (multi-state switching) [7]

General Experimental Protocols for Evaluation

The methodologies below are standard in the field for quantifying macrocycle performance, as illustrated in the search results.

  • Binding Affinity Measurement

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change during binding to determine stoichiometry (n), association constant (Ka), and thermodynamics (ΔH, ΔS) [2].
    • NMR Spectroscopy: Tracks chemical shift changes of host or guest protons during titration. Data is fitted to a binding model to calculate Ka [7] [8].
    • Fluorescence Spectroscopy: Useful if the guest is fluorescent. Fluorescence enhancement or quenching upon binding is monitored and related to Ka [1].
  • Stimuli-Responsive Switching Experiments

    • For light-responsive systems (e.g., motorized macrocycles [7] or those with azobenzene guests), sample irradiation at specific wavelengths induces isomerization. Binding affinity before and after irradiation is compared using NMR or UV-Vis, often at controlled temperatures [7].
    • For pH-responsive systems, pH is varied via acid/base addition. Changes in binding are monitored via NMR or UV-Vis, as the protonation state of host or guest alters complex stability [2].
  • Competitive Binding (Indicator Displacement Assays)

    • A fluorescent indicator is first complexed with the macrocycle. A competitive guest is added, displacing the indicator and changing the fluorescence signal. The concentration-dependent change allows calculation of the unknown guest's Ka [1].

The following workflow outlines the key steps in a comprehensive macrocycle performance evaluation, integrating these experimental protocols:

cluster_1 Phase 1: Binding Affinity cluster_2 Phase 2: Specific Application Tests cluster_3 Phase 3: Functional Performance Start Macrocycle Performance Evaluation A1 ITC Measurement Start->A1 A2 NMR Titration Start->A2 A3 Fluorescence Titration Start->A3 A4 Calculate Ka, ΔG, ΔH, ΔS A1->A4 A2->A4 A3->A4 B1 Stimuli-Response Test (pH, Light, Redox) A4->B1 B2 Competitive Binding Assay (Indicator Displacement) A4->B2 B3 Selectivity Screening (vs. Alternative Guests) A4->B3 C1 Drug Delivery Assays (Solubility, Release) B1->C1 C2 Sensing Performance (Sensitivity, Limit of Detection) B1->C2 C3 Material Integration (Self-healing, Adhesion) B1->C3 B2->C1 B2->C2 B3->C1 B3->C2 End Comprehensive Performance Profile C1->End C2->End C3->End

A Path Forward for Your Research

To proceed with creating your comparison guide, I suggest the following steps:

  • Verify the Nomenclature: Confirm the precise chemical name or structure of "this compound-derived macrocycles." This term may be a trade name, or the compounds might be published under a different systematic name.
  • Explore Related Families: Investigate performance data for macrocycles with structural similarities, such as biphenarenes [5] (known for customizable large cavities) or pillararenes [4] [1] (known for their rigid structure and host-guest properties).
  • Consult Specialized Databases: Search in-depth scientific databases (e.g., SciFinder, Reaxys) using specific chemical structures to find relevant patents or journal articles that may not be publicly accessible via general web search.

References

Veratril thermal stability analysis TGA

Author: Smolecule Technical Support Team. Date: February 2026

Core Thermal Analysis Techniques

The table below summarizes the primary techniques used for evaluating thermal stability of pharmaceutical materials, which would be essential for a study on a drug product like Veratril [1] [2]:

Technique Acronym Typical Temperature Range Key Measured Parameters Primary Application in Pharmaceuticals
Thermogravimetric Analysis [3] TGA Up to 1000°C (or higher) Mass loss, decomposition temperature, thermal stability Determining decomposition temperatures, moisture/solvent content, and thermal stability in a desired temperature range.
Differential Scanning Calorimetry [1] DSC -100°C to 600°C Melting point, glass transition, crystallization, reaction heats Screening for thermal hazards, studying polymorphic transitions, and measuring melting points.
Accelerating Rate Calorimetry [1] ARC Approx. -20°C to 350°C Onset temperature, pressure, adiabatic temperature rise Quantitative measurement of thermal behavior under adiabatic conditions for hazard assessment.
Isothermal Stability Testing [2] - User-defined Property changes over time at constant temperature Assessing long-term thermal stability and predicting material behavior over extended use or storage.

Experimental Protocol Overview

A robust thermal stability study for a drug product typically involves these key methodological steps:

  • Sample Preparation: The drug substance (API) and final tablet formulation should be tested separately to distinguish the stability of the API from that of the overall dosage form. A typical sample mass for TGA is 5-20 mg [4].

  • Experimental Conditions: Testing is performed under controlled atmospheres (e.g., nitrogen for stability, air or oxygen for oxidative stability) [1] [3]. For TGA, both non-isothermal (ramped temperature) and isothermal (constant temperature) methods are used. A common heating rate for screening is 10°C/min [4].

  • Data Interpretation: In TGA, the onset of decomposition temperature (Td) is a key metric for thermal stability [3]. For a comprehensive stability profile, data from TGA should be correlated with results from DSC and other techniques [4].

The diagram below illustrates a generalized workflow for conducting a thermal stability study.

Start Start Thermal Stability Study Prep Sample Preparation Start->Prep Cond Define Experimental Conditions Prep->Cond TGA TGA Analysis Cond->TGA DSC DSC Analysis Cond->DSC Data Data Analysis & Interpretation TGA->Data DSC->Data Report Report & Compare Data->Report

Key Considerations for Reliable Analysis

When planning or evaluating thermal stability data, especially for a comparison guide, please note these critical points:

  • TGA Has Limitations: Mass loss in TGA only indicates the formation of volatile degradants. Chemical degradation that does not produce volatiles will not be detected. Therefore, TGA should be complemented with other techniques like HPLC for a complete picture of chemical stability [4].
  • Correlate with Real Conditions: The short-term, high-temperature conditions of a TGA experiment must be correlated with the actual storage conditions and shelf-life of the drug product. Techniques like Isothermal Stability Testing are better suited for predicting long-term stability [2].
  • Methodology Affects Results: The reported decomposition temperature can vary significantly based on experimental parameters like heating rate and atmosphere. Any comparison between different products must ensure the data was generated using identical methodologies to be valid [4].

References

Veratril compared to alternative lignin model compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Lignin Model Compounds

The table below summarizes the key characteristics and applications of different types of lignin model compounds based on current research.

Model Compound Type Key Features & Role Common Experimental Applications Reported Experimental Data
Veratryl Alcohol (VA) Lignin model compound; side-chain structure with aromatic ring [1]. Biomimetic oxidative degradation catalyst testing [1]. 30% conversion to veratraldehyde using Mn(III) Schiff base complexes with air/H2O2 [1].
Dimeric β-O-4 Most abundant linkage in native lignin; synthesis is a benchmark [2]. Development of catalytic breakdown methods (C–C/C–O cleavage) [2]. Numerous synthetic routes reported; reactivity studied under various conditions [2].
Dimeric β–β & β–5 Less common linkages; complex synthesis [2]. Understanding scission of resistant bonds; synthetic methodology development [2]. Fewer synthesis examples; often via oxidative dimerization [2].
Trimeric Models Reproduce complex lignin structures (e.g., dibenzodioxocin) [2]. Study enzymatic/catalytic action on intricate structures [2]. Synthesis is a "synthetic triumph"; reveals spatial constraints [2].

Experimental Protocols for Key Studies

Here are the methodologies from key experiments cited in the comparison table.

Protocol: Oxidation of Veratryl Alcohol [1]

This protocol tests the efficiency of biomimetic catalysts for lignin degradation.

  • Objective: To catalyze the oxidation of veratryl alcohol (a lignin model compound) to veratraldehyde.
  • Catalysts: Manganese(III) complexes with polydentate Schiff base ligands (e.g., Mn2L22(H2O)2(DCA)2).
  • Reaction Setup:
    • Catalyst Loading: 0.5% (relative to substrate).
    • Oxidant: Dioxygen (air flow) or hydrogen peroxide (H2O2).
    • Conditions: Room temperature.
  • Analysis: Conversion yield to veratraldehyde is measured (e.g., up to 30%).
Context: Synthesis of Dimeric Model Compounds [2]

Synthetic strategies are crucial for producing well-defined model compounds.

  • General Principle: Synthesis of dimers containing specific linkages (β-O-4, β-β, β-5) from monolignol-like precursors.
  • β-O-4 Synthesis: Often involves forming an ether linkage, sometimes via a bromohydrin intermediate. Can employ chiral auxiliaries to produce specific diastereomers (erythro/threo).
  • β–β & β–5 Synthesis: Often achieved through oxidative dimerization of phenolic esters or aldehydes, followed by functional group transformations.

Lignin Model Compound Synthesis and Valorization Workflow

The following diagram illustrates the general workflow for working with lignin model compounds, from synthesis to valorization.

lignin_research_workflow start Start: Monolignol Precursors synth Chemical Synthesis start->synth dimer Dimeric Models (β-O-4, β-β, β-5) synth->dimer trimer Trimeric Models (Complex Structures) synth->trimer val Valorization & Conversion dimer->val trimer->val products Value-Added Products val->products

Key Insights for Researchers

  • Veratryl Alcohol's Role: Serves as a robust benchmark for initial catalyst screening due to its relative simplicity and well-understood oxidation pathway [1].
  • Beyond Simple Models: While veratryl alcohol is useful, dimeric and trimeric compounds containing specific native linkages (like β-O-4) provide more realistic insights into breaking down actual lignin polymers [2].
  • Synthetic Challenge: The synthesis of complex trimers (e.g., dibenzodioxocin) is highly challenging but critical for studying the breakdown of lignin's most resistant structures [2].

References

validation of Veratril computational models with experimental data

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Computational Models in Drug Discovery

Computational models are now central to the drug discovery pipeline, used to filter compound libraries, optimize lead compounds, and design novel molecules [1]. The core purpose of model validation is to ensure these in-silico predictions are accurate, reliable, and translatable to real-world biological systems.

The validation process is not a single step but a continuous cycle of corroboration and calibration with experimental data [2]. This involves using orthogonal experimental methods (methods based on different principles) to build confidence that a model's prediction is genuine and not an artifact of its training data or underlying assumptions [2].

The table below summarizes the key aspects of this process:

Validation Aspect Description Common Experimental Methods
Target Engagement Confirms a predicted ligand binds to the intended protein target. Crystallography [3], Cryo-EM [3], Biochemical Assays [1]
Functional Activity Measures the biological effect of a compound (e.g., inhibition, activation). Cell-based assays (HTS) [1], Enzymatic activity assays [1]
Potency & Selectivity Quantifies the strength of a compound's effect and its specificity for the target. Dose-response curves (IC50/EC50), Selectivity panels [1]
Physicochemical & ADMET Evaluates drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). In vitro metabolic stability assays, Plasma protein binding, Toxicity screens [1]

Experimental Protocols for Key Validation Steps

Here are detailed methodologies for critical experiments used to validate computational predictions.

Structure-Based Virtual Screening (VS) Validation

This protocol tests a model's ability to identify active compounds from a large virtual library.

  • Computational Prediction: A computational model (e.g., a docking program or AI) screens millions of compounds from a virtual library against a target protein structure. It outputs a ranked list of top hits predicted to bind strongly [3] [1].
  • Experimental Corroboration:
    • Method: In vitro binding or functional assay (e.g., fluorescence polarization, enzymatic inhibition assay).
    • Procedure: The top 100-500 computational hits, along with a random set of compounds from the library (to establish a baseline), are tested experimentally.
    • Validation Metric: The hit rate (percentage of predicted compounds that show true activity) is calculated. A successful validation is achieved when the hit rate from the computational screen is significantly higher (e.g., 10-35% [1]) than that of random screening (often <0.1%) [1].
Lead Optimization Validation

This protocol validates a model's utility in guiding the chemical improvement of an initial "hit" compound.

  • Computational Prediction: A model is used to predict the activity and properties (e.g., solubility, metabolic stability) of a series of analog compounds derived from a confirmed hit. It may suggest specific chemical modifications to improve potency or other properties [1].
  • Experimental Corroboration:
    • Method: Iterative chemical synthesis and multi-parameter testing.
    • Procedure: A set of suggested analogs is synthesized. Each compound is then tested in a panel of assays measuring:
      • Potency: IC50/EC50 against the primary target.
      • Selectivity: Activity against related off-targets (e.g., other kinases).
      • ADMET: Preliminary in vitro assays for metabolic stability, permeability, etc. [1].
    • Validation Metric: The model's success is measured by its enrichment power—whether the compounds it ranked highly consistently show superior experimental profiles compared to those it ranked lowly, and whether this process leads to a compound with improved overall properties.

Workflow for Computational Model Validation

The following diagram illustrates the iterative cycle of prediction and experimental corroboration in computational drug discovery.

ValidationWorkflow cluster_methods Example Experimental Methods start Initial Computational Model pred Generate Prediction (e.g., Virtual Screen) start->pred exp Experimental Corroboration pred->exp Top Hits data Analyze & Compare Data exp->data Experimental Results assay • In vitro Binding Assays • Functional HTS struct • X-ray Crystallography • Cryo-EM admett • ADMET Profiling data->pred Feedback Loop (Re-calibrate) refined Refined & Validated Model data->refined

Diagram: Iterative Workflow for Validating Computational Drug Discovery Models.

A Key Concept: "Corroboration" vs. "Validation"

In modern computational biology, there's a shift in terminology. The term "experimental validation" can be misleading, as it implies computational results are unproven until a "gold standard" wet-lab experiment confirms them. In the era of high-throughput data, a low-throughput method (like Western blot) is not inherently more reliable than a high-throughput computational one (like mass spectrometry analysis) [2].

A more appropriate term is "experimental corroboration" or "calibration." This framing emphasizes that different methods, both computational and experimental, provide orthogonal lines of evidence that collectively build confidence in a finding [2]. For instance, a computational prediction of a protein-drug interaction is greatly strengthened when corroborated by a high-resolution crystal structure of the complex [3].

How to Proceed Without Specific "Veratril" Data

Since I could not locate specific validation reports for "this compound," I suggest the following steps to find the information you need:

  • Check the Source Directly: If this compound is a commercial software, visit the vendor's official website and look for a "Whitepapers," "Publications," or "Science" section. Validation data is often published there.
  • Search Academic Databases: Use scholarly search engines like Google Scholar, PubMed, or Scopus. Search for the term "this compound" in combination with keywords like "validation," "benchmarking," "docking," or "virtual screening."
  • Clarify the Context: If "this compound" is an internal code name, please provide more context about its function (e.g., "a generative AI model for kinase inhibitors" or "a molecular dynamics platform"). This will allow me to perform a more targeted search for comparable tools and their standard validation metrics.

References

Veratril spectroscopic data comparison with theoretical calculations

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Spectroscopic Comparison

The table below outlines the core components of a robust protocol for comparing experimental and calculated spectroscopic data.

Aspect Experimental Approach Computational/Theoretical Approach Key for Comparison

| Primary Techniques | • UV/vis Spectroscopy • FTIR (ATR-FTIR) • NMR Spectroscopy [1] | • Density Functional Theory (DFT) • Time-Dependent DFT (TD-DFT) [2] [3] | Agreement on spectral features (peak position, intensity, shape). | | Key Outputs/Data | • Absorption maxima (λmax) • Extinction coefficient (ϵ) • Vibrational frequencies (cm⁻¹) • NMR chemical shifts (ppm) [1] [4] | • Predicted λmax & oscillator strength (f) • Calculated vibrational frequencies • Calculated chemical shielding tensors [4] [2] | Statistical correlation (e.g., linear regression) between experimental and calculated values [2]. | | Sample & Environment | Measurement in appropriate solvents (e.g., methanol, DMSO); sample preparation for solid-state ATR-FTIR [1]. | Calculations performed in vacuum and with solvation models (e.g., PCM, SMD) to simulate solvent effects [2]. | Critical for accurate prediction of NMR, UV/vis, and vibrational spectra [2]. | | Information Goal | Confirm molecular structure, identify functional groups, and study coordination in metal complexes [1]. | Determine the most stable molecular conformation, map molecular orbitals, and assign experimental spectra [2]. | A good match validates both the experimental interpretation and the computational model. |

Detailed Experimental and Computational Protocols

To implement the framework above, researchers typically follow detailed workflows for both measurement and calculation.

  • Experimental Protocol for Structure Characterization [1]: For a new compound, experimental characterization often involves multiple techniques. UV/vis spectroscopy identifies electronic transitions. FTIR spectroscopy, especially using Attenuated Total Reflectance (ATR), pinpoints functional groups and coordination sites via vibrational modes. NMR spectroscopy provides detailed information about the carbon and hydrogen framework. For a full analysis, these techniques are used in concert to cross-verify findings.

  • Computational Protocol for Spectrum Prediction [2] [3]: The theoretical side typically employs Density Functional Theory (DFT) with functionals like B3LYP and basis sets. The workflow involves several key steps:

    • Geometric Optimization: The molecular structure is first optimized to find its most stable, lowest-energy conformation.
    • Property Calculation: Using this optimized structure, various spectroscopic properties are calculated.
    • Solvent Modeling: A critical step involves using solvation models to mimic the experimental environment, which significantly improves the agreement between theory and experiment [2].
    • Data Correlation: The final step is to statistically compare the calculated results with experimental data, often using linear regression, to validate the model [2].

The following diagram illustrates the typical workflow for a combined spectroscopic study:

workflow Start Start: Molecular Structure Comp Computational Pathway Start->Comp Exp Experimental Pathway Start->Exp Opt Geometry Optimization (DFT) Comp->Opt Prep Sample Preparation & Solubilization Exp->Prep Prop Property Calculation (TD-DFT for UV/vis) Opt->Prop Solv Apply Solvation Model Prop->Solv Compare Compare & Validate Solv->Compare Predicted Spectra Measure Measure Spectra (UV/vis, FTIR, NMR) Measure->Compare Experimental Spectra Prep->Measure Model Validated Computational Model Compare->Model Data Validated Experimental Data Compare->Data

Examples from Related Compounds

While data for Veratril is unavailable, these examples from published studies show how the protocol is successfully applied:

  • Analysis of a Ciprofloxacin-Bismuth Complex [1]: Researchers used UV/vis and FTIR spectroscopy to confirm the structure of a new metallo-organic antibiotic complex. A shift in the UV absorption maximum and changes in FTIR vibrational bands provided evidence of successful complexation, demonstrating how spectroscopy identifies coordination sites.

  • Theoretical Study of Curcumin [2]: This study showcases a direct comparison between computational and experimental data. DFT calculations (B3LYP/6-31G*) predicted UV/vis absorption maxima at 416-419 nm, closely matching experimental values of 417-420 nm. The study also established strong linear correlations between calculated and experimental ¹³C NMR chemical shifts and FT-IR wavenumbers.

How to Proceed Without Specific Data

Given the lack of direct data for this compound, here are practical steps you can take:

  • Conduct Original Analysis: The most straightforward path is to perform the spectroscopic measurements and theoretical calculations yourself, following the protocols outlined above.
  • Investigate Constituents: If this compound is a known mixture or derivative, search for spectroscopic data on its individual chemical components.
  • Leverage Databases: Search large spectroscopic databases like Reaxys, SciFinder, or the NIST Chemistry WebBook using the compound's precise chemical name or structure [4].
  • Refine Your Search: Ensure you are using the compound's systematic IUPAC name for literature searches, as trade names like "this compound" may not be used in research articles.

References

×

XLogP3

2.8

Other CAS

554-34-7

Wikipedia

Veratril

Dates

Last modified: 07-22-2023

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